2-(Trifluoromethyl)pyrimidin-5-amine
描述
Structure
3D Structure
属性
IUPAC Name |
2-(trifluoromethyl)pyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3/c6-5(7,8)4-10-1-3(9)2-11-4/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOGTXVQDBMCOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40558515 | |
| Record name | 2-(Trifluoromethyl)pyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40558515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73418-87-8 | |
| Record name | 2-(Trifluoromethyl)pyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40558515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(trifluoromethyl)pyrimidin-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Trifluoromethyl)pyrimidin-5-amine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies related to 2-(Trifluoromethyl)pyrimidin-5-amine. This fluorinated heterocyclic amine is a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors for therapeutic applications.
Core Chemical Properties
This compound is a solid compound at room temperature.[1] Its key physical and chemical properties, largely based on predictive models, are summarized in the table below. Experimental data for some properties, such as melting and boiling points, are not consistently reported in publicly available literature, indicating a need for empirical validation.
| Property | Value | Source |
| Molecular Formula | C₅H₄F₃N₃ | [1][2] |
| Molecular Weight | 163.10 g/mol | [1][2] |
| CAS Number | 73418-87-8 | [1][2] |
| Appearance | Solid | [1] |
| Boiling Point | 155.3 ± 40.0 °C (Predicted) | [1] |
| Density | 1.460 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | -0.58 ± 0.22 (Predicted) | [1] |
| Storage | Store at 2–8 °C under an inert atmosphere (e.g., Nitrogen or Argon). | [1] |
Structural Elucidation
The structure of this compound is characterized by a pyrimidine ring substituted with a strongly electron-withdrawing trifluoromethyl group at the 2-position and an electron-donating amino group at the 5-position. This substitution pattern significantly influences the electronic properties and reactivity of the molecule.
| Identifier | Value | Source |
| IUPAC Name | This compound | [2] |
| SMILES | C1=C(C=NC(=N1)C(F)(F)F)N | [2] |
| InChI | InChI=1S/C5H4F3N3/c6-5(7,8)4-10-1-3(9)2-11-4/h1-2H,9H2 | [2] |
| InChIKey | LOOGTXVQDBMCOL-UHFFFAOYSA-N | [2] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Predicted Chemical Shift (δ) ppm | Notes |
| ¹H NMR | Aromatic protons on the pyrimidine ring are expected in the downfield region. The amine protons will likely appear as a broad singlet, the position of which is dependent on solvent and concentration. | For a related compound, 2-amino-4-(trifluoromethyl)pyridine in CDCl₃, aromatic protons appear between 6.68 and 8.21 ppm, and the amine protons appear as a broad singlet at 4.71 ppm.[3] |
| ¹³C NMR | The carbon attached to the trifluoromethyl group will be significantly affected by the fluorine atoms, likely appearing as a quartet. The other aromatic carbons will resonate in the typical range for heterocyclic compounds. | |
| ¹⁹F NMR | A singlet is expected for the -CF₃ group. |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the amine and the trifluoromethyl groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |
| N-H | 3500–3300 | Asymmetric and symmetric stretching (primary amine) |
| N-H | 1650–1580 | Scissoring (bending) |
| C-F | 1350–1150 | Stretching (strong intensity) |
| Aromatic C=N, C=C | 1600–1450 | Stretching |
Mass Spectrometry (MS)
The electron ionization mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to its molecular weight, along with fragmentation patterns characteristic of the loss of small molecules or radicals from the parent structure.
Experimental Protocols
While a specific, detailed protocol for the synthesis of this compound is not available in the reviewed literature, a general synthetic approach can be inferred from methods used for analogous compounds. A plausible synthetic route is outlined below.
Proposed Synthesis of this compound
A potential synthetic pathway could involve the amination of a halogenated precursor, such as 5-bromo-2-(trifluoromethyl)pyrimidine.
Caption: Proposed synthesis of this compound.
General Experimental Protocol (Hypothetical):
-
Reaction Setup: In a sealed reaction vessel, dissolve 5-bromo-2-(trifluoromethyl)pyrimidine (1.0 eq) in a suitable solvent such as dioxane.
-
Addition of Reagents: Add an excess of an ammonia source, for example, aqueous ammonia (e.g., 10 eq).
-
Reaction Conditions: Heat the mixture to a temperature typically ranging from 100 to 150 °C. The reaction progress should be monitored by a suitable analytical technique like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, typically by recrystallization from an appropriate solvent or by column chromatography on silica gel, to yield the final product, this compound.
Standard Protocols for Spectroscopic Analysis
NMR Spectroscopy:
-
Sample Preparation: For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
-
Data Acquisition: Standard pulse programs are used to acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
IR Spectroscopy (KBr Pellet Method):
-
Sample Preparation: Grind 1-2 mg of the sample with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet-forming die and press it under high pressure (8-10 tons) to form a translucent pellet.
-
Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer after acquiring a background spectrum.
Mass Spectrometry (Electron Ionization - EI):
-
Sample Preparation: Dissolve a small amount (<1 mg) of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Instrumentation: A mass spectrometer with an EI source, often coupled with a Gas Chromatograph (GC-MS), is used.
-
Data Acquisition: The sample is introduced into the instrument, and the mass spectrum is recorded, typically scanning a mass-to-charge ratio (m/z) range that includes the molecular weight of the compound.
Reactivity and Applications in Drug Discovery
This compound serves as a crucial intermediate in the synthesis of various biologically active molecules. Its primary application is in the preparation of heteroaryl compounds, notably as inhibitors of Raf kinases.[1]
A significant area of application is in the development of dual inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1), which are implicated in various cancers. Derivatives of this compound have been shown to inhibit the phosphorylation of FLT3 and its downstream effectors, including STAT5, AKT, and ERK.
Caption: Inhibition of FLT3 and CHK1 signaling by a derivative.
Safety and Handling
This compound is classified as harmful and an irritant.[2] The following safety precautions should be observed:
-
Hazard Statements:
-
Precautionary Measures:
-
Work in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse the affected area with plenty of water. Seek medical attention if irritation persists.
-
If swallowed, rinse mouth with water and seek immediate medical attention.
-
For detailed safety information, it is recommended to consult the full Safety Data Sheet (SDS) from the supplier.
References
An In-depth Technical Guide to 2-(Trifluoromethyl)pyrimidin-5-amine (CAS 73418-87-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trifluoromethyl)pyrimidin-5-amine is a fluorinated heterocyclic amine that serves as a critical building block in medicinal chemistry and drug discovery. Its unique electronic properties, conferred by the strongly electron-withdrawing trifluoromethyl group, make it a valuable synthon for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a particular focus on its role in the development of kinase inhibitors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, many of the listed properties are predicted based on computational modeling.
| Property | Value | Source |
| CAS Number | 73418-87-8 | [1] |
| Molecular Formula | C₅H₄F₃N₃ | [2] |
| Molecular Weight | 163.10 g/mol | [2] |
| Appearance | Solid (form) | [2] |
| Melting Point | 45-49 °C | [3] |
| Boiling Point (Predicted) | 155.3 ± 40.0 °C | [2] |
| Density (Predicted) | 1.460 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | -0.58 ± 0.22 | [2] |
| Solubility | No data available | |
| InChI | InChI=1S/C5H4F3N3/c6-5(7,8)4-10-1-3(9)2-11-4/h1-2H,9H2 | [1] |
| SMILES | C1=C(C=NC(=N1)C(F)(F)F)N | [1] |
Synthesis
A general workflow for such a synthesis is outlined below. It is important to note that the specific reagents and conditions would need to be optimized for the synthesis of this compound.
Experimental Protocol (General)
The following is a generalized protocol for a one-pot synthesis of 5-trifluoromethyl pyrimidine derivatives and would require adaptation for the specific synthesis of this compound.
Materials:
-
Aryl enaminone (0.5 mmol)
-
Aryl amidine hydrochloride (0.6 mmol)
-
Sodium triflinate (1.0 mmol)
-
Copper(II) acetate (Cu(OAc)₂) (1.0 mmol)
-
1,2-Dichloroethane (DCE) (5 mL)
-
Celite
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate (for chromatography)
Procedure:
-
To a reaction vessel, add the aryl enaminone, aryl amidine hydrochloride, sodium triflinate, and Cu(OAc)₂.
-
Add 1,2-dichloroethane to the vessel.
-
Stir the mixture at 80°C for 12 hours under an air atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate to afford the desired 5-trifluoromethyl pyrimidine derivative.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
This compound is a highly valuable building block in the design and synthesis of kinase inhibitors, which are a cornerstone of modern targeted cancer therapy. The pyrimidine core serves as a versatile scaffold that can be readily functionalized to achieve potent and selective inhibition of various kinases implicated in cancer cell proliferation and survival.
Targeting the Raf/MEK/ERK Signaling Pathway
The Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival. Dysregulation of this pathway, often through mutations in the BRAF gene, is a key driver in many human cancers, including melanoma. This compound is used in the preparation of heteroaryl compounds that act as Raf kinase inhibitors[2].
Dual Inhibition of FLT3 and CHK1
Derivatives of 2-(aminomethyl)-5-(trifluoromethyl)pyrimidine have been identified as potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and checkpoint kinase 1 (CHK1). Both FLT3 and CHK1 are attractive targets in cancer therapy, particularly in acute myeloid leukemia (AML). The 5-trifluoromethyl-2-aminopyrimidine scaffold has been shown to be a promising core for the development of such dual inhibitors.
Experimental Protocols for Biological Evaluation
The biological activity of compounds derived from this compound is typically assessed through a series of in vitro and in vivo assays.
Kinase Inhibition Assay (General Protocol)
Objective: To determine the in vitro potency of a test compound against a specific kinase.
Materials:
-
Recombinant kinase (e.g., RAF, FLT3, CHK1)
-
Kinase substrate (e.g., inactive MEK1 for RAF)
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Assay buffer
-
Detection reagents (e.g., phospho-specific antibody for ELISA, or fluorescent probe)
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a microplate, add the recombinant kinase, its substrate, and the assay buffer.
-
Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature for a defined period.
-
Stop the reaction.
-
Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence).
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
References
solubility and stability of 2-(Trifluoromethyl)pyrimidin-5-amine
An In-depth Technical Guide on the Solubility and Stability of 2-(Trifluoromethyl)pyrimidin-5-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the physicochemical properties, solubility, and stability of this compound. It includes detailed experimental protocols and visual workflows to support research and development activities involving this compound.
Introduction
This compound is a heterocyclic amine containing a pyrimidine core and a trifluoromethyl substituent. Its molecular structure makes it a valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors. The trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of a final drug compound.[1] This guide focuses on its fundamental physicochemical characteristics—solubility and stability—which are critical for its effective use in drug discovery and development. This compound is notably used in the preparation of heteroaryl compounds that function as Raf kinase inhibitors.[2]
Physicochemical Properties
The fundamental properties of this compound are summarized below. These predicted and experimental values provide a baseline for understanding its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₅H₄F₃N₃ | PubChem[3] |
| Molecular Weight | 163.10 g/mol | PubChem[3] |
| Appearance | Solid | ChemicalBook[2] |
| Boiling Point (Predicted) | 155.3 ± 40.0 °C | ChemicalBook[2] |
| Density (Predicted) | 1.460 ± 0.06 g/cm³ | ChemicalBook[2] |
| pKa (Predicted) | -0.58 ± 0.22 | ChemicalBook[2] |
| CAS Number | 73418-87-8 | PubChem[3], ChemicalBook[2] |
Solubility Profile
Experimental Protocol: Aqueous Solubility Determination
This protocol outlines a method for determining the solubility of this compound in aqueous and acidic conditions.
Materials:
-
This compound
-
Distilled water
-
5% Hydrochloric acid (HCl) solution
-
Test tubes
-
Vortex mixer
-
pH paper or pH meter
-
Analytical balance
-
Filtration apparatus (e.g., 0.45 µm syringe filter)
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Prepare a Saturated Solution:
-
Accurately weigh an excess amount of the compound (e.g., 10 mg) into a test tube.
-
Add a known volume of the solvent (e.g., 1 mL of distilled water) to the test tube.
-
Vigorously mix the suspension using a vortex mixer for 1-2 minutes.
-
Allow the solution to equilibrate at a constant temperature (e.g., 25 °C) for 24 hours to ensure saturation. Continue agitation during this period.
-
-
Sample Separation:
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm filter to remove any undissolved solid.
-
-
Quantification:
-
Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method.
-
-
pH-Dependent Solubility:
Logical Workflow for Solubility Testing
Stability Profile
The stability of this compound is crucial for its storage and handling. The trifluoromethyl (-CF3) group generally imparts high metabolic and chemical stability due to the strong carbon-fluorine bond.[1] However, degradation can occur under specific stress conditions.
Potential Degradation Pathways:
-
Hydrolysis: While the -CF3 group is robust, it can undergo hydrolysis to a carboxylic acid (-COOH) under strongly alkaline conditions.[1] Degradation is more likely to happen at other labile functional groups if present.[1]
-
Oxidation: The aromatic pyrimidine ring and the amine group can be susceptible to oxidation, potentially leading to various degradation products.[1]
-
Photodegradation: Exposure to UV light can induce degradation. For instance, related compounds like 4-(trifluoromethyl)phenol have been shown to degrade upon photolysis.[1]
Recommended Storage: For optimal stability, the compound should be stored under an inert gas (nitrogen or argon) at 2–8 °C.[2]
Experimental Protocol: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.
Materials:
-
This compound
-
Solutions for stress conditions: 0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)
-
Water bath or oven for thermal stress
-
Photostability chamber with UV and visible light sources
-
HPLC system with a photodiode array (PDA) detector
-
LC-MS system for identification of degradation products
Procedure:
-
Prepare Stock Solution: Dissolve the compound in a suitable solvent (e.g., acetonitrile/water) to a known concentration (e.g., 1 mg/mL).
-
Apply Stress Conditions: For each condition, mix the stock solution with the stress agent and incubate as described below. A control sample (stock solution in neutral solvent) should be run in parallel.
-
Acid Hydrolysis: Mix with 0.1 M HCl and heat at 60-80 °C for a specified time (e.g., 2, 6, 24 hours).
-
Base Hydrolysis: Mix with 0.1 M NaOH and keep at room temperature or heat gently for specified time points.
-
Oxidation: Mix with 3% H₂O₂ and keep at room temperature for specified time points.
-
Thermal Stress: Heat the solid compound or a solution at a high temperature (e.g., 105 °C) for a specified duration.[9]
-
Photostability: Expose the solid compound or a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acid/base samples.
-
Analyze all samples by a stability-indicating HPLC method. The use of a PDA detector helps in assessing peak purity.
-
Quantify the amount of parent compound remaining and any major degradation products formed.
-
Use LC-MS to identify the mass of the degradation products to help elucidate their structures.
-
Workflow for Forced Degradation Studies
Biological Context: Role as a Raf Kinase Inhibitor Precursor
This compound serves as a key intermediate in the synthesis of Raf kinase inhibitors.[2] Raf kinases (A-Raf, B-Raf, C-Raf) are critical components of the mitogen-activated protein kinase (MAPK/ERK) signaling pathway. This pathway regulates fundamental cellular processes, including proliferation, differentiation, and survival. Dysregulation of the MAPK pathway, often through mutations in B-Raf, is a hallmark of many human cancers. Inhibitors that target Raf kinases can block this pathway and halt tumor growth.
The MAPK/ERK Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. This compound CAS#: 73418-87-8 [m.chemicalbook.com]
- 3. This compound | C5H4F3N3 | CID 14290906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. moorparkcollege.edu [moorparkcollege.edu]
- 6. www1.udel.edu [www1.udel.edu]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chemhaven.org [chemhaven.org]
- 9. edaegypt.gov.eg [edaegypt.gov.eg]
An In-depth Technical Guide to the Safety and Handling of 2-(Trifluoromethyl)pyrimidin-5-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-(Trifluoromethyl)pyrimidin-5-amine (CAS No. 73418-87-8), a key building block in pharmaceutical and agrochemical research. Due to its chemical structure, which includes a trifluoromethyl group and an aromatic amine, this compound requires careful handling to minimize potential health risks. This document outlines the known hazards, exposure controls, and emergency procedures to ensure its safe use in a laboratory setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on available data, the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2]
GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The GHS classification for this compound is summarized below.
| Hazard Class | Category | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation |
Data sourced from PubChem.[1][2]
Precautionary Statements
To mitigate the risks associated with handling this compound, the following precautionary statements should be strictly adhered to:
-
Prevention: P261, P264, P270, P271, P280
-
Response: P301+P317, P302+P352, P304+P340, P305+P351+P338, P319, P321, P330, P332+P317, P337+P317, P362+P364
-
Storage: P403+P233, P405
-
Disposal: P501
Toxicological Information
A case of human poisoning from inhalation of the related compound 5-amino-2-(trifluoromethyl)pyridine resulted in methemoglobinemia, hemolytic anemia, acute renal failure, and toxic encephalopathy.[4] This underscores the critical need for stringent safety measures when handling any trifluoromethyl-substituted aminopyridine or aminopyrimidine.
The table below presents available toxicity data for a closely related analog, 2-Amino-5-(trifluoromethyl)pyridine.
| Compound | CAS Number | Test | Route | Species | Value |
| 2-Amino-5-(trifluoromethyl)pyridine | 74784-70-6 | Acute Toxicity | Oral | - | Toxic if swallowed (Acute Tox. 3) |
| 2-Amino-5-(trifluoromethyl)pyridine | 74784-70-6 | Acute Toxicity | Dermal | - | Harmful in contact with skin (Acute Tox. 4) |
Data for 2-Amino-5-(trifluoromethyl)pyridine, a structural analog.[5]
Experimental Protocols: Safe Handling Procedures
Adherence to strict laboratory protocols is paramount when working with powdered hazardous chemicals like this compound. The following procedures are based on established best practices for handling such materials.[1][6][7][8][9][10][11]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is the first line of defense against exposure.
Caption: Personal Protective Equipment (PPE) workflow for handling the compound.
Weighing and Transferring the Compound
Due to the risk of inhalation of airborne powder, weighing and transferring should be conducted with utmost care, preferably within a certified chemical fume hood or a powder weighing station.
Methodology:
-
Preparation: Designate a specific work area for handling the compound. Cover the work surface with absorbent, disposable bench paper.
-
Tare Container: Place a sealable container (e.g., a vial with a screw cap) on the analytical balance and tare it.
-
Transfer in Fume Hood: Move the tared container and the stock bottle of this compound into a chemical fume hood.
-
Aliquotting: Carefully transfer the desired amount of powder from the stock bottle to the tared container. Use dedicated, clean spatulas. Avoid creating dust.
-
Sealing: Securely seal the container with the aliquot.
-
Re-weighing: Remove the sealed container from the fume hood and place it on the balance to obtain the precise weight.
-
Dissolution: If preparing a solution, return the sealed container to the fume hood before adding the solvent.
-
Decontamination: Clean all surfaces and equipment used. Dispose of contaminated disposables as hazardous waste.
Caption: Step-by-step workflow for safely weighing and transferring the powdered compound.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
First Aid Measures
The following first aid measures should be taken in case of exposure.[12][13][14][15]
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Cleanup Protocol
For minor spills of this compound powder in a laboratory setting, follow these steps. For larger spills, evacuate the area and contact the institution's environmental health and safety department.
Methodology:
-
Alert and Isolate: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Don PPE: Wear appropriate PPE, including a respirator, double nitrile gloves, a lab coat, and safety goggles.
-
Containment: Gently cover the spill with a damp paper towel or absorbent material to avoid generating dust.
-
Collection: Carefully scoop the absorbed material and contaminated items into a labeled, sealable plastic bag for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials, including PPE, as hazardous chemical waste according to institutional and local regulations.
Caption: Logical flow for the cleanup of a minor laboratory spill of the compound.
Storage and Disposal
Proper storage and disposal are critical to maintaining a safe laboratory environment.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from incompatible materials such as strong oxidizing agents.[5]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Waste should be handled as hazardous chemical waste.
By adhering to the guidelines outlined in this document, researchers can safely handle this compound, minimizing the risk of exposure and ensuring a secure working environment. Always consult the most recent Safety Data Sheet (SDS) provided by the supplier for the most up-to-date information.
References
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. This compound | C5H4F3N3 | CID 14290906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synquestlabs.com [synquestlabs.com]
- 6. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
- 7. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 8. ehs.utk.edu [ehs.utk.edu]
- 9. ehso.emory.edu [ehso.emory.edu]
- 10. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 11. bitesizebio.com [bitesizebio.com]
- 12. diplomatacomercial.com [diplomatacomercial.com]
- 13. international.skcinc.com [international.skcinc.com]
- 14. scribd.com [scribd.com]
- 15. tri-iso.com [tri-iso.com]
A Technical Guide to the Spectroscopic Profile of 2-(Trifluoromethyl)pyrimidin-5-amine
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed overview of the expected spectroscopic characteristics of 2-(Trifluoromethyl)pyrimidin-5-amine (CAS: 73418-87-8). Due to the limited availability of published experimental spectra for this specific molecule, this guide presents a predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. It covers Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering predicted data, generalized experimental protocols, and logical workflows to aid in the characterization of this and similar compounds.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Structure:
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of similar structures, including aminopyrimidines, trifluoromethyl-substituted pyrimidines, and general principles of spectroscopy.
NMR Spectroscopy
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃ or DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~8.4 - 8.6 | Singlet (s) | 2H | H-4, H-6 | The two pyrimidine protons are expected to be in the aromatic region, shifted downfield. Their chemical environment is similar, potentially leading to a single peak. |
| ~4.0 - 5.5 | Broad (br s) | 2H | -NH₂ | The amine protons typically appear as a broad singlet. The chemical shift can vary significantly with solvent, concentration, and temperature.[4] |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃ or DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~158 - 162 | C-4, C-6 | Aromatic carbons adjacent to nitrogen atoms. |
| ~155 (quartet) | C-2 | Carbon attached to the CF₃ group will show a quartet due to coupling with the three fluorine atoms (¹J_CF). The chemical shift is significantly influenced by the strong electron-withdrawing effect of the fluorines.[5] |
| ~122 (quartet) | -CF₃ | The carbon of the trifluoromethyl group itself will appear as a strong quartet with a large coupling constant (¹J_CF).[5] |
| ~115 - 120 | C-5 | Carbon attached to the amino group, expected to be shifted upfield relative to other ring carbons due to the electron-donating nature of the amine. |
Table 3: Predicted ¹⁹F NMR Data (Reference: CFCl₃ at 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |
| ~ -65 to -70 | Singlet (s) | -CF₃ | The chemical shift for a CF₃ group on a pyrimidine ring is expected in this range.[5] Since there are no adjacent fluorine or hydrogen atoms to couple with, a singlet is predicted. The exact shift is sensitive to the electronic environment.[6][7] |
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |
| 3300 - 3500 | Medium | N-H stretch (asymmetric & symmetric) | Primary amines typically show two distinct bands in this region.[8] |
| 1600 - 1650 | Medium | N-H bend (scissoring) | Characteristic bending vibration for a primary amine.[8] |
| 1550 - 1610 | Strong | C=C and C=N ring stretching | Aromatic and heteroaromatic ring stretching vibrations. |
| 1250 - 1350 | Strong | C-N stretch (aromatic) | Stretching vibration of the bond between the amino group and the pyrimidine ring. |
| 1100 - 1200 | Strong | C-F stretch | The C-F bonds of the trifluoromethyl group produce very strong, characteristic absorption bands in this region. This is often the most intense signal in the spectrum of a fluorinated compound. |
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Data (Ionization Mode: Electron Ionization, EI)
| m/z Value | Interpretation | Notes |
| 163 | [M]⁺ (Molecular Ion) | The molecular ion peak corresponding to the exact mass of the compound (C₅H₄F₃N₃). This peak is expected to be prominent due to the stability of the aromatic ring system.[1] |
| 136 | [M - HCN]⁺ | A common fragmentation pathway for pyrimidine rings is the loss of hydrogen cyanide.[9] |
| 94 | [M - CF₃]⁺ | Loss of the trifluoromethyl radical. |
| 67 | [M - CF₃ - HCN]⁺ | Subsequent loss of hydrogen cyanide after the initial loss of the trifluoromethyl group. This represents a breakdown of the pyrimidine ring. |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data discussed above. Instrument parameters should be optimized for the specific sample and equipment used.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[10]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) for ¹H and ¹³C NMR as a reference (δ = 0.00 ppm). For ¹⁹F NMR, an internal or external standard such as trifluorotoluene can be used.[10]
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-64 scans for good signal-to-noise.
-
¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
¹⁹F NMR Acquisition: Acquire the spectrum with proton decoupling. ¹⁹F is a highly sensitive nucleus, so fewer scans are generally needed compared to ¹³C NMR.[6]
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H and ¹⁹F spectra to determine the relative number of nuclei.
IR Spectroscopy Protocol
-
Sample Preparation (ATR): If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.
-
Sample Preparation (KBr Pellet): Alternatively, mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Acquisition: Place the sample (ATR crystal or KBr pellet) in the spectrometer's sample compartment.
-
Background Scan: Perform a background scan of the empty sample compartment (or clean ATR crystal) to subtract atmospheric CO₂ and H₂O signals.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans in the 4000-400 cm⁻¹ range with a resolution of 4 cm⁻¹.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this is typically done using a direct insertion probe.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. The ion source temperature is typically maintained around 200-250°C.
-
Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 300, to detect the molecular ion and expected fragment ions.
-
Data Analysis: Identify the molecular ion peak [M]⁺. Analyze the fragmentation pattern by calculating the mass differences between major peaks to propose the structures of the fragment ions.
Visualization of Workflows and Pathways
Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the complete spectroscopic characterization of a novel chemical entity like this compound.
Caption: A logical workflow for the structural elucidation of a chemical compound.
Predicted Mass Spectrometry Fragmentation Pathway
This diagram shows the predicted fragmentation pathway for this compound under electron ionization conditions.
Caption: Predicted EI-MS fragmentation pathway for this compound.
References
- 1. This compound | C5H4F3N3 | CID 14290906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 73418-87-8 [m.chemicalbook.com]
- 3. americanelements.com [americanelements.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. rsc.org [rsc.org]
- 6. 19Flourine NMR [chem.ch.huji.ac.il]
- 7. spectrabase.com [spectrabase.com]
- 8. ijirset.com [ijirset.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. benchchem.com [benchchem.com]
The Versatility of Trifluoromethylpyrimidine Compounds: A Deep Dive into their Biological Activities
A Technical Guide for Researchers and Drug Development Professionals
The strategic incorporation of a trifluoromethyl group into the pyrimidine scaffold has given rise to a class of compounds with significant potential in both medicinal chemistry and agrochemical research. The unique properties conferred by the trifluoromethyl moiety, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity, have made trifluoromethylpyrimidine derivatives a focal point of extensive research. This technical guide provides a comprehensive overview of the diverse biological activities exhibited by these compounds, complete with quantitative data, detailed experimental protocols, and visualizations of key molecular pathways and workflows.
Antifungal Activity
Trifluoromethylpyrimidine derivatives have demonstrated notable efficacy against a range of phytopathogenic fungi. The data presented below highlights the percentage of inhibition and, where available, the half-maximal effective concentration (EC50) of various synthesized compounds against several fungal species.
Table 1: In Vitro Antifungal Activity of Trifluoromethylpyrimidine Derivatives
| Compound | Fungal Species | Concentration (µg/mL) | Inhibition Rate (%) | EC50 (µg/mL) | Reference |
| 5b | Botrytis cinerea | 50 | 96.76 | - | [1] |
| 5j | Botrytis cinerea | 50 | 96.84 | - | [1] |
| 5l | Botrytis cinerea | 50 | 100 | - | [1][2] |
| 5v | Sclerotinia sclerotiorum | 50 | 82.73 | - | [1][2] |
| 4q | Phomopsis sp. | 50 | 92.0 | - | [3] |
| 4q | Botryosphaeria dothidea | 50 | 98.5 | - | [3] |
| 4q | Botrytis cinerea | 50 | 98.5 | - | [3] |
| 5i | Colletotrichum truncatum (CT) | 100 | 73.2 | - | [4] |
| 5t | Colletotrichum truncatum (CT) | 100 | 71.0 | - | [4] |
| 5k | Colletotrichum gloeosporioides (CG) | 100 | 62.2 | - | [4] |
| 5u | Colletotrichum gloeosporioides (CG) | 100 | 60.0 | - | [4] |
| 5u | Rhizoctonia solani (RS) | 100 | 88.6 | 26.0 | [4][5] |
| 5p | Physalospora piricola (PL) | 100 | 87.3 | - | [4] |
| 5q | 5s, 5t | Physalospora piricola (PL) | 100 | 93.8, 96.3, 96.0 | - |
| Tebuconazole (Control) | Botrytis cinerea | 50 | 96.45 | - | [1][2] |
| Tebuconazole (Control) | Sclerotinia sclerotiorum | 50 | 83.34 | - | [1][2] |
| Pyrimethanil (Control) | Phomopsis sp. | 50 | 85.1 | - | [3] |
| Pyrimethanil (Control) | Botryosphaeria dothidea | 50 | 84.4 | - | [3] |
| Pyrimethanil (Control) | Botrytis cinerea | 50 | 82.8 | - | [3] |
| Azoxystrobin (Control) | Colletotrichum truncatum (CT) | 100 | 72.5 | - | [4] |
| Azoxystrobin (Control) | Colletotrichum gloeosporioides (CG) | 100 | 61.4 | - | [4] |
| Azoxystrobin (Control) | Rhizoctonia solani (RS) | 100 | 78.4 | - | [4] |
| Azoxystrobin (Control) | Physalospora piricola (PL) | 100 | 86.3 | - | [4] |
Experimental Protocol: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition Method)[4][6]
-
Preparation of Test Solutions: The trifluoromethylpyrimidine compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions of a specific concentration.
-
Media Preparation: The stock solution is then added to a molten Potato Dextrose Agar (PDA) medium to achieve the desired final test concentration (e.g., 50 or 100 µg/mL). The medium is then poured into sterile Petri dishes.
-
Inoculation: A mycelial disc (typically 5 mm in diameter) of the test fungus, taken from the edge of an actively growing culture, is placed at the center of the solidified PDA plate.
-
Incubation: The inoculated plates are incubated at a controlled temperature (e.g., 25°C) for a specified period, allowing for fungal growth.
-
Data Collection: The diameter of the fungal colony is measured in millimeters.
-
Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the following formula: Inhibition (%) = [(C - T) / C] * 100 Where:
-
C = Average diameter of the fungal colony on the control plate (containing only the solvent).
-
T = Average diameter of the fungal colony on the treated plate.
-
Insecticidal Activity
Several trifluoromethylpyrimidine derivatives have been evaluated for their insecticidal properties, primarily against lepidopteran pests. The mortality rates of these compounds are summarized below.
Table 2: Insecticidal Activity of Trifluoromethylpyrimidine Derivatives
| Compound | Insect Species | Concentration (µg/mL) | Mortality Rate (%) | Reference |
| 5w | Spodoptera frugiperda | 500 | 90.0 | [1] |
| 5w | Mythimna separata | 500 | 86.7 | [1] |
| 5o | Spodoptera frugiperda | 500 | 80.0 | [1] |
| 5t | Spodoptera frugiperda | 500 | 83.3 | [1] |
| 4h | Mythimna separata | 500 | 90.0 | [3] |
| 4o | Spodoptera frugiperda | 500 | 83.3 | [3] |
| 4q | Spodoptera frugiperda | 500 | 86.7 | [3] |
| Chlorantraniliprole (Control) | Spodoptera frugiperda / Mythimna separata | 500 | Higher than test compounds | [1][3] |
Experimental Protocol: Insecticidal Activity Assay[1]
-
Preparation of Diet: An artificial diet is prepared for the target insect larvae.
-
Incorporation of Test Compound: The trifluoromethylpyrimidine compounds are dissolved in a suitable solvent and mixed thoroughly with the artificial diet to achieve the desired final concentration (e.g., 500 µg/mL).
-
Larval Exposure: Third-instar larvae of the target insect species (Spodoptera frugiperda or Mythimna separata) are placed on the treated diet in individual containers.
-
Incubation: The larvae are maintained under controlled conditions of temperature and humidity.
-
Mortality Assessment: The number of dead larvae is recorded after a specific exposure period (e.g., 48 or 72 hours).
-
Calculation of Mortality Rate: The corrected mortality rate is calculated using Abbott's formula to account for any mortality in the control group (fed on a diet with solvent only).
Anticancer Activity
The antiproliferative effects of trifluoromethylpyrimidine compounds have been investigated against various human cancer cell lines. A notable mechanism of action for some of these derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell signaling.
Table 3: Anticancer Activity of Trifluoromethylpyrimidine Derivatives
| Compound | Cancer Cell Line | Concentration (µg/mL) | Inhibition Rate (%) | IC50 (µM) | Reference |
| 5l | PC3 (Prostate Cancer) | 5 | 54.94 | - | [1][2] |
| 5n | PC3 (Prostate Cancer) | 5 | 51.71 | - | [1][2] |
| 5o | PC3 (Prostate Cancer) | 5 | 50.52 | - | [1][2] |
| 5r | PC3 (Prostate Cancer) | 5 | 55.32 | - | [1][2] |
| 5v | PC3 (Prostate Cancer) | 5 | 64.20 | - | [1][2] |
| 9u | A549 (Lung Cancer) | - | - | 0.35 | [6][7] |
| 9u | MCF-7 (Breast Cancer) | - | - | 3.24 | [6][7] |
| 9u | PC-3 (Prostate Cancer) | - | - | 5.12 | [6][7] |
| 9u | EGFR Kinase | - | - | 0.091 | [6][7] |
| Doxorubicin (Control) | PC3, K562, Hela, A549 | 5 | Higher than test compounds | - | [1][2] |
Experimental Protocol: MTT Assay for Cytotoxicity[2][6]
-
Cell Seeding: Human cancer cells (e.g., PC3, A549, MCF-7) are seeded into 96-well plates and allowed to adhere overnight in a suitable culture medium.
-
Compound Treatment: The cells are treated with various concentrations of the trifluoromethylpyrimidine compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Incubation: The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent, such as DMSO.
-
Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Calculation of Inhibition/IC50: The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Signaling Pathway: EGFR Inhibition
Certain 5-trifluoromethylpyrimidine derivatives have been designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR).[6][7] EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates downstream signaling cascades that promote cell proliferation, survival, and metastasis. By blocking the ATP-binding site of the EGFR kinase domain, these inhibitors prevent its activation and subsequent signaling, leading to apoptosis and cell cycle arrest in cancer cells.
Caption: EGFR signaling pathway and its inhibition.
Antiviral Activity
Trifluoromethylpyrimidine derivatives have also been investigated for their antiviral properties, particularly against the Tobacco Mosaic Virus (TMV), a significant plant pathogen.
Table 4: In Vivo Antiviral Activity of Trifluoromethylpyrimidine Derivatives against TMV
| Compound | Activity Type | Inhibition Rate (%) at 500 µg/mL | EC50 (µg/mL) | Reference |
| 5b | Curative | 70.1 | - | [4] |
| 5j | Curative | 76.3 | 126.4 | [4][5] |
| 5q | Curative | 71.3 | - | [4] |
| 5m | Protective | - | 103.4 | [4][5] |
| Ningnanmycin (Control) | Curative | 54.0 | >500 | [4] |
Experimental Protocol: Antiviral Activity Assay against TMV (Half-Leaf Method)[4][6]
-
Virus Inoculation: The leaves of a susceptible host plant (e.g., Nicotiana tabacum) are mechanically inoculated with a suspension of Tobacco Mosaic Virus (TMV).
-
Compound Application (Curative Assay): For curative activity assessment, the test compound solution is applied to the upper surface of the leaves 2-3 days after virus inoculation.
-
Compound Application (Protective Assay): For protective activity assessment, the test compound solution is applied to the leaves 24 hours before virus inoculation.
-
Incubation: The plants are kept in a controlled environment to allow for the development of local lesions, which are indicative of virus replication.
-
Lesion Counting: After 3-4 days, the number of local lesions on the treated half of the leaf is counted and compared to the number on the untreated (control) half of the same leaf.
-
Calculation of Inhibition Rate: The inhibition rate is calculated based on the reduction in the number of lesions on the treated half of the leaf compared to the control half.
Synthesis Workflow
The synthesis of novel trifluoromethylpyrimidine derivatives typically follows a multi-step pathway, starting from commercially available reagents. A general workflow is depicted below.
Caption: General synthetic workflow.
This guide highlights the significant and varied biological activities of trifluoromethylpyrimidine compounds. The presented data and methodologies provide a solid foundation for further research and development in the quest for novel therapeutic agents and crop protection solutions. The continued exploration of structure-activity relationships and mechanisms of action will undoubtedly unlock the full potential of this promising class of molecules.
References
- 1. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 3. Synthesis and Antifungal and Insecticidal Activities of Novel <i>N</i>-Phenylbenzamide Derivatives Bearing a Trifluoromethylpyrimidine Moiety - ProQuest [proquest.com]
- 4. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
role of the trifluoromethyl group in pyrimidine derivatives
An In-depth Technical Guide on the Role of the Trifluoromethyl Group in Pyrimidine Derivatives
Introduction
Pyrimidine and its derivatives represent a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] The pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its role in broad-spectrum activities such as antiviral, anti-inflammatory, and anticancer effects.[2][3] In the continuous quest to optimize molecular properties for therapeutic applications, the strategic incorporation of specific functional groups is paramount.
Among the most impactful substituents in modern drug design is the trifluoromethyl (CF3) group.[4][5] Its unique electronic properties and steric profile allow it to profoundly influence the physicochemical and pharmacological characteristics of a parent molecule.[6] This technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group when appended to the pyrimidine core, detailing its effects on physicochemical properties, biological activity, and metabolic stability.[7] It is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.
Physicochemical Impact of the Trifluoromethyl Group
The introduction of a CF3 group onto a pyrimidine ring instigates significant, predictable changes in the molecule's fundamental properties. These alterations are crucial for modulating pharmacokinetic and pharmacodynamic profiles.
-
Increased Lipophilicity: The CF3 group is strongly lipophilic, with a Hansch π constant of +0.88, which enhances a molecule's solubility in non-polar environments.[5] This increased lipophilicity is a critical factor for improving permeability across biological membranes, a key step in drug absorption and distribution.[4][5][6][8]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry.[5][6] This inherent strength renders the CF3 group highly resistant to oxidative metabolism, particularly by cytochrome P450 (CYP) enzymes, which are primary drivers of drug degradation.[4][6][8] This blockade of metabolic hotspots often results in a longer biological half-life and improved bioavailability.[9][10]
-
Modulation of Basicity (pKa): As a powerful electron-withdrawing group, the CF3 moiety significantly reduces the electron density of the pyrimidine ring.[6] This inductive effect lowers the pKa of the ring nitrogens, making them less basic. This modulation of basicity can be critical for altering solubility, receptor binding interactions, and avoiding off-target effects such as hERG channel inhibition.
-
Alteration of Molecular Conformation and Binding: The steric bulk of the CF3 group, which is comparable in size to an ethyl group, can influence the molecule's preferred conformation.[6][11] This can enforce a bioactive conformation necessary for optimal interaction with a biological target. Furthermore, the CF3 group can participate in non-canonical interactions, such as orthogonal multipolar bonds and halogen bonds, which can contribute to binding affinity and selectivity.[9]
References
- 1. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Technical Guide to 2-(Trifluoromethyl)pyrimidin-5-amine for Researchers and Drug Development Professionals
Introduction: 2-(Trifluoromethyl)pyrimidin-5-amine is a fluorinated heterocyclic amine that serves as a critical building block in medicinal chemistry and drug discovery. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group, make it a valuable synthon for developing targeted therapeutics, particularly in oncology. This guide provides an in-depth overview of its commercial availability, key physicochemical properties, and its application in the synthesis of potent kinase inhibitors.
Commercial Availability and Physicochemical Properties
This compound is readily available from a range of commercial suppliers. The compound is typically offered in various purities, with researchers advised to select a grade appropriate for their specific application. Key identifying information and physicochemical properties are summarized below.
Table 1: Commercial Supplier Data for this compound
| Property | Value | Source |
| CAS Number | 73418-87-8 | [1][2][3] |
| Molecular Formula | C5H4F3N3 | [2][3] |
| Molecular Weight | 163.10 g/mol | [2] |
| Purity | ≥95% to 99% | Varies by supplier |
| Boiling Point | 260.7 °C at 760 mmHg | [3] |
| Density | 1.46 g/cm³ | [3] |
| Flash Point | 111.5 °C | [3] |
| InChIKey | LOOGTXVQDBMCOL-UHFFFAOYSA-N | [3] |
| SMILES | C1=C(C=NC(=N1)C(F)(F)F)N | [3] |
Note: Physical properties may vary slightly between suppliers. Please refer to the supplier's certificate of analysis for precise data.
Application in Kinase Inhibitor Synthesis: A Case Study
The pyrimidine scaffold is a common feature in many kinase inhibitors. The addition of a trifluoromethyl group can enhance metabolic stability and binding affinity. This compound is a key intermediate in the synthesis of various kinase inhibitors, including those targeting Raf, Fms-like tyrosine kinase 3 (FLT3), and Checkpoint Kinase 1 (CHK1).[4][5]
Synthesis of Dual FLT3/CHK1 Inhibitors
A notable application of a derivative of this compound is in the development of dual inhibitors for FLT3 and CHK1, which are promising targets in the treatment of Acute Myeloid Leukemia (AML).[5] The general synthetic approach involves multi-step reactions to build a complex molecule with the desired inhibitory activity.
Experimental Protocol: General Synthesis of 5-(Trifluoromethyl)-2-aminopyrimidine Derivatives
The following is a generalized experimental protocol adapted from the synthesis of potent dual FLT3 and CHK1 inhibitors.[5] This procedure outlines the key steps in constructing the core of these inhibitors.
Step 1: Sulfonylation
-
To a solution of the starting aminopyrimidine (1 equivalent) in a suitable solvent such as pyridine or dichloromethane, add the corresponding sulfonyl chloride (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for a specified time (typically 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the sulfonamide intermediate.
Step 2: Buchwald-Hartwig Coupling
-
In a reaction vessel, combine the sulfonamide intermediate (1 equivalent), an appropriate aryl bromide (1.2 equivalents), a palladium catalyst (e.g., Pd2(dba)3, 0.1 equivalents), a phosphine ligand (e.g., Xantphos, 0.2 equivalents), and a base (e.g., Cs2CO3, 2 equivalents).
-
Add a suitable anhydrous solvent, such as dioxane or toluene, and degas the mixture with nitrogen or argon.
-
Heat the reaction mixture to a specified temperature (typically 80-110 °C) and stir for several hours until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Step 3: Deprotection (if applicable)
-
If a protecting group (e.g., Boc) is present on the amine, dissolve the coupled product in a suitable solvent (e.g., dichloromethane).
-
Add an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, and stir the mixture at room temperature.
-
Monitor the deprotection by TLC. Upon completion, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the final compound, if necessary.
Visualizing Synthesis and Biological Pathways
To better understand the utility of this compound in drug development, the following diagrams illustrate a generalized synthetic workflow and a key signaling pathway targeted by inhibitors derived from this compound.
Conclusion
This compound is a cornerstone building block for the synthesis of advanced pharmaceutical compounds, particularly kinase inhibitors. Its commercial availability and well-defined properties facilitate its use in complex synthetic routes. The ability to incorporate this moiety into molecules that can dually inhibit key cancer-related signaling pathways, such as FLT3 and CHK1, underscores its importance in modern drug discovery and development. Researchers and scientists can leverage this versatile compound to create novel therapeutics with improved efficacy and pharmacological profiles.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. This compound | C5H4F3N3 | CID 14290906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. americanelements.com [americanelements.com]
- 4. This compound CAS#: 73418-87-8 [m.chemicalbook.com]
- 5. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Review of 2-(Trifluoromethyl)pyrimidin-5-amine: Synthesis, and Applications in Modern Drug Discovery
Introduction
The 2-(trifluoromethyl)pyrimidin-5-amine scaffold is a cornerstone in contemporary medicinal chemistry, serving as a versatile building block for a diverse range of biologically active compounds. The strategic incorporation of a trifluoromethyl (-CF3) group onto the pyrimidine ring imparts unique and highly desirable properties to the parent molecule. The -CF3 group is known to enhance metabolic stability, increase lipophilicity, and improve binding affinity by altering the electronic nature of the molecule. This guide provides an in-depth review of the applications of this compound and its derivatives, focusing on their roles as potent inhibitors in oncology and as effective antiviral and antifungal agents. Detailed synthetic protocols, quantitative biological data, and workflow visualizations are presented to serve as a comprehensive resource for researchers in drug development.
Physicochemical Properties
The fundamental properties of the core scaffold are summarized below, providing essential information for its handling and use in synthetic chemistry.[1]
| Property | Value |
| CAS Number | 73418-87-8[1] |
| Molecular Formula | C₅H₄F₃N₃[1] |
| Molecular Weight | 163.10 g/mol [1] |
| Form | Solid[2] |
| Boiling Point | 155.3±40.0 °C (Predicted)[2] |
| Density | 1.460±0.06 g/cm³ (Predicted)[2] |
| Storage | Under inert gas (Nitrogen or Argon) at 2–8 °C[2] |
Core Applications in Drug Discovery
The unique structural features of this compound derivatives have led to their exploration in multiple therapeutic areas. The pyrimidine core acts as an excellent scaffold for introducing various substituents to modulate biological activity, while the trifluoromethyl group often enhances potency and pharmacokinetic properties.
Oncology
Derivatives of the 2-(trifluoromethyl)pyrimidine scaffold have shown significant promise as anticancer agents, primarily by targeting key enzymes involved in cell proliferation and survival signaling pathways.
The Epidermal Growth Factor Receptor (EGFR) is a critical target in cancer therapy, and its abnormal signaling is implicated in many tumors. A series of novel 5-trifluoromethylpyrimidine derivatives have been synthesized and identified as potent EGFR inhibitors.[3] These compounds demonstrated significant antitumor activities against various cancer cell lines.
Biological Activity of EGFR Inhibitors
The inhibitory concentrations (IC₅₀) of a lead compound, 9u , highlight its potent and selective activity against cancer cells and the target kinase.
| Compound | A549 (lung cancer) IC₅₀ (µM) | MCF-7 (breast cancer) IC₅₀ (µM) | PC-3 (prostate cancer) IC₅₀ (µM) | EGFR Kinase IC₅₀ (µM) |
| 9u | 0.35 | 3.24 | 5.12 | 0.091 |
Data sourced from a study on 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors.[3]
Further studies revealed that compound 9u induces early apoptosis in A549 cells and causes cell cycle arrest in the G2/M phase, underscoring its potential as a therapeutic agent.[3]
Caption: Synthetic workflow for novel EGFR inhibitors.
FMS-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1) are crucial targets in acute myeloid leukemia (AML). A series of 5-trifluoromethyl-2-aminopyrimidine derivatives have been developed as potent dual inhibitors of both kinases.[4] This dual-targeting approach can overcome resistance mechanisms and enhance therapeutic efficacy.
Antiproliferative Activity of FLT3/CHK1 Inhibitors
Several compounds exhibited powerful antiproliferative effects against the MV4-11 human leukemia cell line, which harbors an FLT3 internal tandem duplication (ITD) mutation.
| Compound | MV4-11 cells IC₅₀ (nM) |
| 22 | < 4 |
| 29 | < 4 |
| 30 | < 4 |
| 31 | < 4 |
| 32 | < 4 |
Data sourced from a study on dual inhibitors of FLT3 and CHK1.[4]
Compound 30 was identified as a lead candidate, demonstrating excellent potency against both kinases, high selectivity over the related c-Kit kinase, and low inhibition of the hERG channel, indicating a favorable safety profile.[4]
Caption: Dual inhibition of FLT3 and CHK1 by a pyrimidine derivative.
This compound is explicitly mentioned as a key intermediate in the preparation of heteroaryl compounds that function as Raf kinase inhibitors.[2] The Raf kinase family is a central component of the MAPK/ERK signaling pathway, which is often dysregulated in various cancers, making it a valuable therapeutic target.
Antiviral and Antifungal Applications
The trifluoromethyl pyrimidine scaffold is also effective against plant pathogens, including viruses and fungi.
A series of trifluoromethyl pyrimidine derivatives were synthesized and evaluated for their ability to combat Tobacco Mosaic Virus (TMV). Several compounds showed curative and protective activities superior to the commercial agent ningnanmycin.[5]
Antiviral Activity of Pyrimidine Derivatives against TMV
| Compound | Curative Activity EC₅₀ (µg/mL) | Protective Activity EC₅₀ (µg/mL) |
| 5j | 126.4 | - |
| 5m | - | 103.4 |
| Ningnanmycin | 362.7 | 255.1 |
Data sourced from a study on the bioactivity of trifluoromethyl pyrimidine derivatives.[5]
Compound 5m was shown to interact directly with the TMV coat protein (TMV-CP), suggesting a mechanism of action that involves interference with viral assembly or function.[5]
The same series of compounds also exhibited significant antifungal properties against various plant pathogenic fungi.[5] Another study highlighted a different pyrimidine derivative, 93 , which showed excellent activity against Phomopsis sp., outperforming the commercial fungicide Pyrimethanil.[6]
Inhibitory Activity of Pyrimidine Derivatives against Fungi
| Compound | Fungus | Inhibition Rate at 100 µg/mL (%) |
| 5i | Colletotrichum truncatum (CT) | 73.2 |
| 5t | Colletotrichum truncatum (CT) | 71.0 |
| 5u | Rhizoctonia solani (RS) | 88.6 |
| Azoxystrobin | Colletotrichum truncatum (CT) | 72.5 |
| Azoxystrobin | Rhizoctonia solani (RS) | 78.4 |
Data sourced from a study on the bioactivity of trifluoromethyl pyrimidine derivatives.[5]
Caption: Applications derived from the core pyrimidine scaffold.
Experimental Protocols and Methodologies
Detailed experimental procedures are crucial for the reproducibility and further development of these chemical entities. Below are representative protocols for the synthesis of key intermediates and final compounds.
Protocol 1: Synthesis of EGFR Inhibitor Intermediates[3]
a) Synthesis of 3-(2-chloro-5-trifluoromethyl-pyrimidin-4-ylamino)-thiophene-2-carboxylic acid methylamide (6) A mixture of 3-amino-thiophene-2-carboxylic acid methylamide (5) (1.0 eq), 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.1 eq), and diisopropylethylamine (DIPEA) (3.0 eq) is stirred in ethanol (EtOH) at 80 °C. The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the product.
b) Synthesis of 3-[2-(4-nitro-phenylamino)-5-trifluoromethyl-pyrimidin-4-ylamino]-thiophene-2-carboxylic acid methylamide (7) A solution of compound 6 (1.0 eq), 4-nitroaniline (1.2 eq), and p-toluenesulfonic acid (p-TsOH) (0.2 eq) in 2-pentanol is heated to reflux overnight. After cooling to room temperature, the precipitate is collected by filtration, washed with ethyl acetate, and dried under vacuum to afford compound 7 .
c) Synthesis of 3-[2-(4-amino-phenylamino)-5-trifluoromethyl-pyrimidin-4-ylamino]-thiophene-2-carboxylic acid methylamide (8) A mixture of compound 7 (1.0 eq) and palladium on carbon (10% w/w) is stirred in methanol (MeOH). The solution is stirred overnight at room temperature under a hydrogen atmosphere. Upon completion, the solution is filtered through Celite, and the filtrate is concentrated under vacuum to give the final amino intermediate 8 .
Protocol 2: General Procedures for Synthesis of FLT3/CHK1 Inhibitors[4]
a) General Procedure A (Sulfonylation in Pyridine) The starting amine (compounds 1-3, 1.00 mmol) is dissolved in pyridine (2.0 mL). The corresponding sulfonyl chloride (1.50–2.00 mmol) is added to the solution at 0 °C under a nitrogen atmosphere. The mixture is stirred at room temperature for 1–3 hours. The solvent is then evaporated, and the residue is purified by column chromatography to afford the sulfonamide products.
b) General Procedure B (Sulfonylation in DCM with TEA) The starting amine (compounds 4 and 5, 1.00 mmol) and triethylamine (TEA) (5.00 mmol) are dissolved in dichloromethane (DCM) (3.0 mL). The corresponding sulfonyl chloride (1.50–2.00 mmol) is added at 0 °C under a nitrogen atmosphere. The mixture is stirred at room temperature for 1–3 hours. The solvent is evaporated, and the residue is purified by column chromatography.
c) General Procedure C (Final Compound Synthesis) An intermediate (e.g., tert-butyl(3-((2-amino-5-(trifluoromethyl)pyrimidin-4-yl)amino)propyl)carbamate) is subjected to a Buchwald coupling reaction with an appropriate R²Br group, followed by the deprotection of the Boc group to yield the final target compounds.
Conclusion
This compound and its derivatives represent a highly valuable and versatile class of compounds in drug discovery and agrochemical development. The trifluoromethyl group provides significant advantages in terms of metabolic stability and target affinity, while the pyrimidine ring serves as an adaptable scaffold for creating libraries of diverse molecules. The successful development of potent EGFR, FLT3/CHK1, and Raf kinase inhibitors highlights the profound impact of this scaffold in oncology. Furthermore, its demonstrated efficacy against viral and fungal pathogens in plants opens avenues for its application in agriculture. The synthetic methodologies outlined provide a solid foundation for further exploration and optimization of this privileged chemical structure, promising the development of next-generation therapeutics and crop protection agents.
References
- 1. This compound | C5H4F3N3 | CID 14290906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 73418-87-8 [m.chemicalbook.com]
- 3. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 6. wjarr.com [wjarr.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(Trifluoromethyl)pyrimidin-5-amine from Ethyl Trifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 2-(Trifluoromethyl)pyrimidin-5-amine, a valuable building block in medicinal chemistry, starting from the readily available ethyl trifluoroacetate. The described synthetic route is a multi-step process involving the initial formation of a pyrimidine ring, followed by functional group manipulations to introduce the desired amine substituent. This application note includes detailed experimental protocols for each key transformation, a summary of quantitative data, and a visual representation of the synthetic workflow to aid in the successful execution of this synthesis.
Introduction
The 2-(trifluoromethyl)pyrimidine scaffold is a privileged motif in modern drug discovery, with derivatives exhibiting a wide range of biological activities. The presence of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the development of robust and efficient synthetic routes to key building blocks such as this compound is of high importance. The following protocols detail a reliable pathway for the preparation of this compound from ethyl trifluoroacetate.
Overall Synthetic Pathway
The synthesis of this compound from ethyl trifluoroacetate is accomplished via a five-step sequence. The initial steps focus on the construction of the 2-(trifluoromethyl)pyrimidin-5-ol intermediate. This is followed by the conversion of the hydroxyl group to a halogen, which then serves as a handle for the introduction of the amino group via a palladium-catalyzed cross-coupling reaction.
Figure 1: Overall synthetic workflow for this compound.
Part 1: Synthesis of 2-(Trifluoromethyl)pyrimidin-5-ol
This part of the synthesis is based on a method described in Chinese patent CN111533699A and involves three steps to construct the 2-(trifluoromethyl)pyrimidin-5-ol intermediate.[1]
Step 1: Cyclocondensation to form 2-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol
Protocol:
-
To a reaction flask equipped with a water separator, add 1,3-diamino-2-hydroxypropane (9.0 g, 0.1 mol) and ethyl trifluoroacetate (14.2 g, 0.1 mol).
-
Heat the reaction mixture to 170 °C and maintain for 5 hours, continuously removing the water-ethanol azeotrope.
-
Cool the reaction mixture to room temperature.
-
Add petroleum ether (20 mL) to the mixture and stir to induce precipitation.
-
Collect the solid by filtration and dry to yield 2-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol.
Step 2: Tosylation of 2-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol
Protocol:
-
Dissolve 2-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol (10 g, 0.059 mol) in dichloromethane (100 mL) and add triethylamine (18 g, 0.178 mol).
-
Cool the mixture to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (24.8 g, 0.13 mol) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 3 hours after the addition is complete.
-
Add water (100 mL) and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (50 mL).
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by slurrying in petroleum ether (70 mL), followed by filtration and drying to yield 1-p-toluenesulfonyl-2-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidine-5-oxy-p-toluenesulfonate.
Step 3: Elimination to form 2-(Trifluoromethyl)pyrimidin-5-ol
Protocol:
-
Dissolve the tosylated intermediate (24 g, 0.05 mol) in dimethyl sulfoxide (200 mL).
-
Add sodium hydroxide (4.4 g, 0.11 mol) and stir the reaction at room temperature for over 48 hours.
-
After the reaction is complete, add water (300 mL) and ethyl acetate (300 mL).
-
Separate the layers and extract the aqueous phase twice with ethyl acetate (2 x 200 mL).
-
Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(trifluoromethyl)pyrimidin-5-ol.
| Step | Product | Starting Material | Yield (%) | Purity |
| 1 | 2-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol | Ethyl trifluoroacetate | 60 | Crystalline solid |
| 2 | Tosylated Intermediate | 2-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol | 80 | White solid |
| 3 | 2-(Trifluoromethyl)pyrimidin-5-ol | Tosylated Intermediate | 75 | White solid |
Table 1: Summary of quantitative data for the synthesis of 2-(Trifluoromethyl)pyrimidin-5-ol.
Part 2: Synthesis of this compound
This part of the synthesis involves the conversion of the 2-(trifluoromethyl)pyrimidin-5-ol to the corresponding 5-bromo derivative, followed by a Buchwald-Hartwig amination.
Step 4: Bromination of 2-(Trifluoromethyl)pyrimidin-5-ol
Protocol:
-
In a well-ventilated fume hood, carefully add phosphorus oxybromide (POBr₃) (3 equivalents) to 2-(trifluoromethyl)pyrimidin-5-ol (1 equivalent).
-
Heat the reaction mixture at 100-110 °C for 4-6 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-bromo-2-(trifluoromethyl)pyrimidine.
Step 5: Buchwald-Hartwig Amination of 5-Bromo-2-(trifluoromethyl)pyrimidine
Protocol:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Under a positive pressure of the inert gas, add the base (e.g., sodium tert-butoxide, 1.4 equivalents).
-
Add 5-bromo-2-(trifluoromethyl)pyrimidine (1.0 equivalent) and the amine source (e.g., ammonia or an ammonia equivalent like benzophenone imine, 1.2 equivalents).
-
Add anhydrous, degassed solvent (e.g., toluene, 5-10 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for the required time (monitor by TLC or LC-MS).
-
After cooling to room temperature, quench the reaction with water and extract with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
| Step | Product | Starting Material | Typical Yield (%) |
| 4 | 5-Bromo-2-(trifluoromethyl)pyrimidine | 2-(Trifluoromethyl)pyrimidin-5-ol | 70-85 |
| 5 | This compound | 5-Bromo-2-(trifluoromethyl)pyrimidine | 60-90 |
Table 2: Summary of quantitative data for the conversion of 2-(Trifluoromethyl)pyrimidin-5-ol to this compound. Yields are representative and may vary based on specific reaction conditions and the amine source used.
Conclusion
The presented multi-step synthesis provides a reliable and scalable route to this compound from ethyl trifluoroacetate. The protocols are based on established chemical transformations and offer a clear pathway for researchers in the field of medicinal and materials chemistry. Careful execution of each step is crucial for achieving the desired product with high purity and yield.
References
Detailed Protocol for the Synthesis of 2-(Trifluoromethyl)pyrimidin-5-amine
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed, multi-step protocol for the synthesis of 2-(Trifluoromethyl)pyrimidin-5-amine, a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors. The synthesis is based on a convergent strategy, beginning with the construction of a key intermediate, 2-(trifluoromethyl)pyrimidin-5-ol, followed by its conversion to the target amine.
Synthetic Strategy Overview
The overall synthetic route is a three-step process commencing with the cyclocondensation of ethyl trifluoroacetate and 1,3-diamino-2-hydroxypropane to yield an intermediate which is then aromatized and converted to 2-(trifluoromethyl)pyrimidin-5-ol. The hydroxyl group is subsequently converted to a chlorine atom, which then undergoes nucleophilic substitution with ammonia to afford the final product, this compound.
Experimental Protocols
Step 1: Synthesis of 2-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol
This initial step involves the formation of the core tetrahydropyrimidine ring structure.
Materials:
-
1,3-Diamino-2-hydroxypropane
-
Ethyl trifluoroacetate
-
Xylene (or N-methyl pyrrolidone)
-
Petroleum ether (or n-hexane, n-heptane)
Procedure:
-
To a reaction flask equipped with a water separator, add 1,3-diamino-2-hydroxypropane (1.0 eq) and ethyl trifluoroacetate (1.0 eq) in xylene.
-
Heat the reaction mixture to 160-180 °C and maintain for 4-6 hours, while monitoring the removal of water.
-
Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Add petroleum ether to induce precipitation of the product.
-
Filter the solid, wash with petroleum ether, and dry under vacuum to obtain 2-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol.
Step 2: Synthesis of 2-(Trifluoromethyl)pyrimidin-5-ol
This step involves the aromatization of the tetrahydropyrimidine ring to the pyrimidine scaffold. This is achieved through a tosylation followed by elimination.
Materials:
-
2-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol
-
p-Toluenesulfonyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Sodium hydroxide solution
-
Water
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
Dissolve 2-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol (1.0 eq) in dichloromethane.
-
Add triethylamine (3.0 eq) and cool the mixture to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (2.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 3 hours after the addition is complete.
-
Quench the reaction by adding water and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Dissolve the crude intermediate in a suitable solvent and add a solution of sodium hydroxide.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Add water and ethyl acetate for extraction. Separate the organic layer.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by trituration with a mixture of petroleum ether and ethyl acetate to yield 2-(trifluoromethyl)pyrimidin-5-ol as a white solid.[1]
Step 3: Synthesis of this compound
The final step involves the conversion of the hydroxyl group to the target amine via a chloro intermediate.
Sub-step 3a: Synthesis of 5-Chloro-2-(trifluoromethyl)pyrimidine
Materials:
-
2-(Trifluoromethyl)pyrimidin-5-ol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA) (optional, as a base)
-
Ice-water
Procedure:
-
In a reaction vessel, carefully add phosphorus oxychloride to 2-(trifluoromethyl)pyrimidin-5-ol (1.0 eq). A base such as DIPEA can be added to facilitate the reaction.
-
Heat the mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and carefully pour it onto ice-water with vigorous stirring.
-
The crude product may precipitate or can be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 5-chloro-2-(trifluoromethyl)pyrimidine, which can be used in the next step without further purification or purified by column chromatography.
Sub-step 3b: Amination of 5-Chloro-2-(trifluoromethyl)pyrimidine
Materials:
-
5-Chloro-2-(trifluoromethyl)pyrimidine
-
Ammonia solution (e.g., 28% aqueous ammonia or ammonia in a suitable organic solvent) or an ammonia equivalent.
-
A suitable solvent (e.g., ethanol, 1,4-dioxane, or NMP)
-
Base (e.g., triethylamine or potassium carbonate, if necessary)
Procedure:
-
Dissolve 5-chloro-2-(trifluoromethyl)pyrimidine (1.0 eq) in a suitable solvent in a sealed reaction vessel.
-
Add an excess of the ammonia solution. A base may be added to neutralize the HCl formed during the reaction.
-
Heat the reaction mixture at a suitable temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound. Please note that yields are representative and can vary based on reaction scale and optimization.
| Step | Starting Material | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1,3-Diamino-2-hydroxypropane, Ethyl trifluoroacetate | 2-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol | - | Xylene | 160-180 | 4-6 | ~60-70 |
| 2 | 2-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol | 2-(Trifluoromethyl)pyrimidin-5-ol | p-Toluenesulfonyl chloride, Triethylamine, NaOH | Dichloromethane | 0 to RT | 3+ | ~75-80 |
| 3a | 2-(Trifluoromethyl)pyrimidin-5-ol | 5-Chloro-2-(trifluoromethyl)pyrimidine | POCl₃, DIPEA (optional) | Neat or high-boiling solvent | Reflux | 2-4 | - |
| 3b | 5-Chloro-2-(trifluoromethyl)pyrimidine | This compound | Ammonia, Base (optional) | Ethanol or Dioxane | 80-120 | 12-24 | - |
Mandatory Visualization
The following diagram illustrates the synthetic workflow for the preparation of this compound.
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols for the Synthesis of 2-(Trifluoromethyl)pyrimidin-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trifluoromethyl)pyrimidin-5-amine is a key building block in medicinal chemistry, frequently incorporated into molecules targeting a range of biological pathways. The trifluoromethyl group often enhances metabolic stability, binding affinity, and cell permeability of drug candidates. These application notes provide a detailed reaction mechanism and experimental protocols for the synthesis of this important intermediate. The presented methodology follows a two-step sequence involving the bromination of 2-(trifluoromethyl)pyrimidine, followed by a palladium-catalyzed Buchwald-Hartwig amination.
Reaction Mechanism
The synthesis of this compound is achieved through a two-step process:
-
Electrophilic Bromination: 2-(Trifluoromethyl)pyrimidine undergoes electrophilic aromatic substitution with bromine in acetic acid to yield 5-bromo-2-(trifluoromethyl)pyrimidine. The trifluoromethyl group is electron-withdrawing, deactivating the pyrimidine ring, but the bromine is directed to the 5-position.
-
Buchwald-Hartwig Amination: The resulting 5-bromo-2-(trifluoromethyl)pyrimidine is then subjected to a palladium-catalyzed cross-coupling reaction with an ammonia surrogate, such as benzophenone imine, followed by hydrolysis, or directly with ammonia under pressure. The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[1] The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination and deprotonation of the amine, and finally, reductive elimination to yield the desired 5-aminopyrimidine product and regenerate the Pd(0) catalyst.[1]
Data Presentation
The following table summarizes representative conditions and yields for the Buchwald-Hartwig amination of 5-bromopyrimidines with various amines, providing a reference for optimization of the synthesis of this compound.
| Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-Methylaniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu (1.4) | Toluene | 100 | 12 | 85-95 |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 110 | 18 | 80-90 |
| Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2.0) | Toluene | 100 | 16 | 75-85 |
| Morpholine | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2.0) | Dioxane | 100 | 24 | 90-98 |
Note: Data is compiled from representative literature procedures for the amination of 5-bromopyrimidines. Yields are isolated yields and may vary depending on the specific reaction scale, conditions, and the nature of the amine.
Experimental Protocols
Step 1: Synthesis of 5-bromo-2-(trifluoromethyl)pyrimidine
Materials:
-
2-(Trifluoromethyl)pyrimidine
-
Acetic acid
-
Bromine
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Stirring plate with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure: [2]
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 24 g of 2-(trifluoromethyl)pyrimidine in 200 ml of acetic acid.
-
Slowly add 50 g of bromine to the solution dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing 200 ml of water and 200 ml of ethyl acetate.
-
Separate the organic layer, and wash it sequentially with 100 ml of saturated sodium bicarbonate solution and 100 ml of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude 5-bromo-2-(trifluoromethyl)pyrimidine can be purified by column chromatography on silica gel or by recrystallization.
Step 2: Synthesis of this compound via Buchwald-Hartwig Amination
Materials:
-
5-bromo-2-(trifluoromethyl)pyrimidine
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP, or XPhos)
-
Base (e.g., Sodium tert-butoxide (NaOt-Bu), Cesium carbonate (Cs₂CO₃))
-
Ammonia source (e.g., ammonia solution in dioxane, or benzophenone imine followed by hydrolysis)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry
-
Inert gas (Argon or Nitrogen)
-
Magnetic stirrer and heating mantle or oil bath
-
Standard work-up and purification equipment
Procedure (General): [1]
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., 0.02 mmol of Pd₂(dba)₃) and the phosphine ligand (e.g., 0.04 mmol of Xantphos).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.
-
Add the base (e.g., 1.4 mmol of NaOt-Bu).
-
Add 5-bromo-2-(trifluoromethyl)pyrimidine (1.0 mmol).
-
Add the anhydrous, degassed solvent (e.g., 5-10 mL of Toluene) via syringe.
-
Add the ammonia source. If using a solution of ammonia in dioxane, add it directly. If using an ammonia surrogate like benzophenone imine (1.2 mmol), add it, and a subsequent hydrolysis step will be required after the coupling reaction.
-
Stir the reaction mixture at room temperature for a few minutes to ensure proper mixing.
-
Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) and stir for the required time (typically 12-24 hours).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
If benzophenone imine was used, the resulting imine must be hydrolyzed by treatment with an acid (e.g., aqueous HCl) to yield the primary amine.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
Application of 2-(Trifluoromethyl)pyrimidin-5-amine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trifluoromethyl)pyrimidin-5-amine is a key building block in the synthesis of a diverse range of kinase inhibitors. The trifluoromethyl group at the 2-position of the pyrimidine ring can significantly enhance the potency, selectivity, and pharmacokinetic properties of the resulting inhibitor. This pyrimidine scaffold serves as a versatile template for developing inhibitors targeting various kinases implicated in cancer and other diseases. This document provides detailed application notes, experimental protocols, and data for the synthesis and application of kinase inhibitors derived from this compound.
Kinase Targets and Signaling Pathways
Kinase inhibitors developed from this scaffold have shown activity against several important cancer-related kinases, including FMS-like tyrosine kinase 3 (FLT3), Checkpoint kinase 1 (CHK1), and Epidermal Growth Factor Receptor (EGFR). These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and differentiation.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-(Trifluoromethyl)pyrimidin-5-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2-(Trifluoromethyl)pyrimidin-5-amine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of the electron-withdrawing trifluoromethyl group and the reactive amine functionality on the pyrimidine core. The methodologies outlined herein describe Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds at the 5-position of the pyrimidine ring.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful synthetic tools for the construction of complex molecular architectures from simple precursors. For derivatives of this compound, these reactions allow for the introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups. Such modifications are crucial in drug discovery for structure-activity relationship (SAR) studies and in materials science for tuning the electronic and photophysical properties of novel compounds.
The protocols provided are based on established methodologies for structurally similar heterocyclic compounds and serve as a robust starting point for reaction optimization. General considerations for catalyst, ligand, and base selection are discussed to facilitate the adaptation of these methods to a broad range of coupling partners.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and a halide or triflate. In the context of this compound, this reaction is typically performed on a halogenated derivative, such as 5-bromo-2-(trifluoromethyl)pyrimidin-amine, to introduce aryl or heteroaryl substituents.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Aryl Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 92 |
| 3 | 3-Pyridinylboronic acid | XPhos Pd G2 (3) | - | Cs₂CO₃ | 1,4-Dioxane | 100 | 78 |
| 4 | Thiophen-2-ylboronic acid | Pd(OAc)₂ (5) | XPhos (10) | K₂CO₃ | THF/H₂O | 80 | 88 |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry reaction vial, add 5-bromo-2-(trifluoromethyl)pyrimidin-amine (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), the palladium catalyst (see Table 1), and the ligand (if required).
-
Inert Atmosphere: Seal the vial with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under an inert atmosphere, add the base (2.0-3.0 equiv.) and the degassed solvent system.
-
Reaction: Stir the mixture at the specified temperature until the reaction is complete, as monitored by TLC or LC-MS (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-2-(trifluoromethyl)pyrimidin-amine.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction can be used to couple various primary or secondary amines to the 5-position of a halogenated 2-(trifluoromethyl)pyrimidine core.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 110 | 95 |
| 2 | Aniline | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ | 1,4-Dioxane | 100 | 88 |
| 3 | Benzylamine | BrettPhos Pd G3 (2.5) | - | LiHMDS | THF | 80 | 91 |
| 4 | Indole | Pd₂(dba)₃ (2) | XPhos (5) | Cs₂CO₃ | Toluene | 120 | 75 |
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In an oven-dried Schlenk tube, combine 5-bromo-2-(trifluoromethyl)pyrimidin-amine (1.0 equiv.), the palladium catalyst, the ligand, and the base (1.5-2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Reagent Addition: Add the amine (1.1-1.5 equiv.) and the anhydrous, degassed solvent under a positive pressure of argon.
-
Reaction: Seal the tube and heat the reaction mixture with stirring for the specified time (typically 12-24 hours) until complete consumption of the starting material is observed by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with dichloromethane, and filter through a pad of celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography to yield the N-substituted-5-amino-2-(trifluoromethyl)pyrimidine.
Sonogashira Coupling: C-C (alkynyl) Bond Formation
The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction allows for the introduction of various alkynyl groups at the 5-position of the 2-(trifluoromethyl)pyrimidine scaffold.
Table 3: Representative Conditions for Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 60 | 90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine | DMF | 80 | 85 |
| 3 | 1-Heptyne | Pd(OAc)₂ (2) | CuI (4) | Et₃N | Acetonitrile | 70 | 93 |
| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (4) | CuI (8) | Piperidine | Toluene | 90 | 82 |
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add 5-bromo-2-(trifluoromethyl)pyrimidin-amine (1.0 equiv.), the palladium catalyst, and the copper(I) source.
-
Inert Atmosphere: Evacuate and backfill the flask with argon.
-
Reagent Addition: Add the degassed solvent, the base (typically an amine that also acts as a solvent or co-solvent), and the terminal alkyne (1.2-1.5 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at the indicated temperature. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture and dilute with ethyl acetate. Wash the organic layer with saturated aqueous ammonium chloride solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purification: Purify the crude product by flash chromatography on silica gel to afford the 5-alkynyl-2-(trifluoromethyl)pyrimidin-amine.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the palladium-catalyzed cross-coupling reactions described.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
The following diagram illustrates the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction.
Caption: Simplified catalytic cycle for Pd-catalyzed cross-coupling.
Application Notes and Protocols for the Synthesis of Novel Derivatives from 2-(Trifluoromethyl)pyrimidin-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 2-(trifluoromethyl)pyrimidine are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and agrochemistry. The presence of the trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets. The pyrimidine core is a key pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including antifungal, antiviral, and anticancer properties.[1][2] Starting from 2-(trifluoromethyl)pyrimidin-5-amine, a versatile building block, a diverse library of novel derivatives can be synthesized through various chemical transformations, primarily targeting the amino group. This document provides detailed protocols for the synthesis of N-aryl, N-acyl, and N-sulfonyl derivatives, along with a discussion of their potential biological applications.
Synthetic Strategies
The primary amino group of this compound serves as a key functional handle for a variety of chemical modifications. The most common and effective strategies for derivatization include palladium-catalyzed cross-coupling reactions for N-arylation, acylation with acid chlorides or anhydrides, and sulfonylation with sulfonyl chlorides. These reactions allow for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of desired biological activities.
Caption: General synthetic workflow for the derivatization of this compound.
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-2-(trifluoromethyl)pyrimidin-5-amine via Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To a dry Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the aryl bromide (1.2 mmol, 1.2 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol, 1.4 equiv.).
-
Evacuate and backfill the Schlenk tube with nitrogen or argon three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-aryl-2-(trifluoromethyl)pyrimidin-5-amine.
Protocol 2: Synthesis of N-(2-(Trifluoromethyl)pyrimidin-5-yl)acetamide (Acylation)
This protocol details the acylation of this compound with acetyl chloride.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (TEA) or Pyridine
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 equiv.) in anhydrous DCM (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 mmol, 1.2 equiv.) to the solution.
-
Slowly add acetyl chloride (1.1 mmol, 1.1 equiv.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water (10 mL).
-
Transfer the mixture to a separatory funnel and extract with DCM (2 x 15 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography to yield N-(2-(trifluoromethyl)pyrimidin-5-yl)acetamide.
Protocol 3: Synthesis of N-(2-(Trifluoromethyl)pyrimidin-5-yl)benzenesulfonamide (Sulfonylation)
This protocol describes the synthesis of a sulfonamide derivative from this compound.
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
Pyridine
-
Anhydrous dichloromethane (DCM)
-
Nitrogen or Argon gas supply
Procedure:
-
Dissolve this compound (1.0 mmol, 1.0 equiv.) in anhydrous DCM (10 mL) in a round-bottom flask under an inert atmosphere.
-
Add pyridine (2.0 mmol, 2.0 equiv.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of benzenesulfonyl chloride (1.1 mmol, 1.1 equiv.) in anhydrous DCM (2 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, wash the mixture with 1 M HCl (2 x 10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain N-(2-(trifluoromethyl)pyrimidin-5-yl)benzenesulfonamide.
Biological Activity and Data Presentation
Derivatives of 2-(trifluoromethyl)pyrimidine have shown promising activity in several therapeutic areas. For instance, amide-containing trifluoromethyl pyrimidine derivatives have demonstrated significant antifungal activity.[1] Additionally, other derivatives have been investigated for their anticancer properties, with some compounds showing potent inhibition of various cancer cell lines.[2]
Table 1: Antifungal Activity of Representative Trifluoromethyl Pyrimidine Amide Derivatives
| Compound ID | Structure | Target Fungi | Inhibition (%) at 50 µg/mL | Reference |
| 5b | 2-Chloro-N-(...)-benzamide derivative | Botrytis cinerea | 96.76 | [1] |
| 5j | 4-Fluoro-N-(...)-benzamide derivative | Botrytis cinerea | 96.84 | [1] |
| 5l | 2,4-Dichloro-N-(...)-benzamide derivative | Botrytis cinerea | 100 | [1] |
Note: The structures of compounds 5b, 5j, and 5l are complex amide derivatives of a trifluoromethyl pyrimidine core, not direct derivatives of the starting amine.
Table 2: Anticancer Activity of Representative 5-Trifluoromethyl-thiazolo[4,5-d]pyrimidine Derivatives
| Compound ID | Structure | Cell Line | IC₅₀ (µM) | Reference |
| 3b | 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione | C32 (Amelanotic melanoma) | 24.4 | [4] |
| 3b | 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione | A375 (Melanotic melanoma) | 25.4 | [4] |
| 3b | 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione | MCF-7/WT (Breast cancer) | >100 | [4] |
Note: The presented compounds are synthesized through a multi-step process and are not direct derivatives of this compound.
Signaling Pathway Visualization
The development of novel kinase inhibitors is a significant area of research for trifluoromethyl pyrimidine derivatives. The following diagram illustrates a simplified hypothetical signaling pathway where a synthesized derivative could act as a kinase inhibitor, a common mechanism of action for anticancer drugs.
Caption: Hypothetical signaling pathway showing the inhibition of a kinase (e.g., Raf) by a synthesized derivative.
Structure-Activity Relationship (SAR) Logic
The synthesis of a library of derivatives allows for the exploration of structure-activity relationships. By systematically modifying the substituents on the 5-amino group, researchers can identify key structural features that contribute to the desired biological activity.
Caption: Logical workflow for establishing structure-activity relationships.
References
- 1. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for the Gram-Scale Synthesis of 2-(Trifluoromethyl)pyrimidin-5-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, proposed experimental protocol for the gram-scale synthesis of 2-(Trifluoromethyl)pyrimidin-5-amine, a key building block in medicinal chemistry and drug discovery. Due to the absence of a direct, published gram-scale procedure for this specific molecule, the following protocol is a well-researched, multi-step synthetic route constructed from established methods for analogous chemical transformations. This application note is intended to serve as a comprehensive guide for researchers to develop a robust synthesis of the target compound.
Introduction
This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This protocol outlines a three-step synthesis starting from the commercially available 2-chloro-5-nitropyrimidine. The proposed synthetic pathway involves a trifluoromethylation reaction, followed by the reduction of the nitro group to an amine, and finally, a dehalogenation step to yield the desired product.
Proposed Synthetic Pathway
The proposed synthesis of this compound is a three-step process:
-
Trifluoromethylation: The first step involves the introduction of the trifluoromethyl group at the 2-position of the pyrimidine ring via a nucleophilic substitution of the chloride in 2-chloro-5-nitropyrimidine with a suitable trifluoromethylating agent.
-
Nitro Reduction: The nitro group at the 5-position is then reduced to an amine using a standard reducing agent.
-
Dehalogenation: The final step is the removal of the chlorine atom at the 2-position to yield the target compound, this compound.
Experimental Protocols
Materials and Equipment:
-
2-Chloro-5-nitropyrimidine
-
Trifluoromethyltrimethylsilane (TMSCF3)
-
Potassium fluoride (KF)
-
N,N-Dimethylformamide (DMF)
-
Iron powder (Fe)
-
Ammonium chloride (NH4Cl)
-
Ethanol (EtOH)
-
Water (H2O)
-
Palladium on carbon (10% Pd/C)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na2SO4)
-
Round-bottom flasks
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates
-
Standard laboratory glassware
Step 1: Synthesis of 2-(Trifluoromethyl)-5-nitropyrimidine
-
To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-chloro-5-nitropyrimidine (15.95 g, 100 mmol) and potassium fluoride (8.71 g, 150 mmol).
-
Under a nitrogen atmosphere, add dry N,N-dimethylformamide (DMF, 200 mL).
-
Stir the mixture at room temperature for 15 minutes.
-
Carefully add trifluoromethyltrimethylsilane (TMSCF3, 21.34 g, 150 mmol) dropwise to the suspension.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC (3:1 Hexane:EtOAc).
-
After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford 2-(trifluoromethyl)-5-nitropyrimidine as a solid.
Step 2: Synthesis of this compound
-
In a 1 L round-bottom flask, suspend 2-(trifluoromethyl)-5-nitropyrimidine (19.3 g, 100 mmol) in a mixture of ethanol (300 mL) and water (100 mL).
-
Add iron powder (27.92 g, 500 mmol) and ammonium chloride (26.75 g, 500 mmol) to the suspension.
-
Heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite.
-
Wash the filter cake with ethanol (2 x 50 mL).
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (300 mL) and wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Data Presentation
| Parameter | Step 1: Trifluoromethylation | Step 2: Nitro Reduction |
| Starting Material | 2-Chloro-5-nitropyrimidine | 2-(Trifluoromethyl)-5-nitropyrimidine |
| Amount (g) | 15.95 | 19.3 |
| Amount (mol) | 0.1 | 0.1 |
| Reagents | TMSCF3, KF | Fe, NH4Cl |
| Molar Equivalents | TMSCF3 (1.5), KF (1.5) | Fe (5.0), NH4Cl (5.0) |
| Solvent | DMF | Ethanol/Water |
| Volume (mL) | 200 | 400 |
| Temperature (°C) | 80 | 80-85 (Reflux) |
| Reaction Time (h) | 12 | 4 |
| Product | 2-(Trifluoromethyl)-5-nitropyrimidine | This compound |
| Expected Yield (%) | 70-85 | 80-95 |
| Purification Method | Column Chromatography | Recrystallization |
Mandatory Visualization
Caption: Proposed synthetic workflow for the gram-scale synthesis of this compound.
Disclaimer: This protocol is a proposed route based on established chemical principles and literature precedents for similar transformations. Researchers should perform small-scale trial reactions to optimize conditions and validate the procedure before scaling up. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Application Note: Purification of 2-(Trifluoromethyl)pyrimidin-5-amine by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(Trifluoromethyl)pyrimidin-5-amine is a key building block in the synthesis of various biologically active molecules, including kinase inhibitors.[1] Efficient purification of this intermediate is crucial for the successful synthesis of target compounds in drug discovery and development. This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography. The methodology addresses common challenges associated with the purification of amine-containing compounds, such as tailing on acidic silica gel.
Experimental Protocol
This protocol outlines the step-by-step procedure for the purification of this compound. Safety precautions should be observed, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment, as the compound may cause skin, eye, and respiratory irritation.[2][3]
1. Materials and Reagents
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane (or Heptane), HPLC grade
-
Ethyl acetate (EtOAc), HPLC grade
-
Triethylamine (TEA)
-
Dichloromethane (DCM) for sample loading
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (acid-washed)
-
Collection tubes or flasks
-
Rotary evaporator
2. Determination of Elution Conditions using Thin Layer Chromatography (TLC)
Before performing column chromatography, it is essential to determine the optimal solvent system using TLC. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.[4]
-
Prepare several developing chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 Hexane:EtOAc).
-
To mitigate tailing of the amine on the acidic silica gel of the TLC plate, add a small amount of triethylamine (e.g., 0.1-1%) to the eluent.
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved crude material onto the TLC plates.
-
Develop the TLC plates in the prepared chambers.
-
Visualize the spots under UV light (254 nm).
-
Select the solvent system that gives the best separation of the desired product from impurities with an Rf in the target range.
3. Column Preparation (Slurry Method)
Proper column packing is critical for achieving good separation.[4]
-
Select an appropriate size glass column based on the amount of crude material (a general rule is to use 20-50 times the weight of silica gel to the weight of the crude sample).[5]
-
Place a small plug of cotton or glass wool at the bottom of the column.[5]
-
Add a thin layer of sand over the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar solvent system determined by TLC (e.g., 95:5 Hexane:EtOAc with 0.1% TEA).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.[5]
-
Open the stopcock to allow the solvent to drain, continuously adding more slurry until the desired column height is reached. Never let the solvent level fall below the top of the silica bed.[5]
-
Once the silica has settled, add a thin protective layer of sand on top.
-
Equilibrate the column by running 2-3 column volumes of the initial eluent through it.
4. Sample Loading
The sample can be loaded onto the column using either a wet or dry loading method.[4] Dry loading is often preferred for compounds with limited solubility in the initial eluent.
-
Wet Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent like dichloromethane.
-
Carefully add the solution to the top of the column using a pipette.
-
Rinse the flask with a small amount of eluent and add it to the column to ensure all the sample is transferred.
-
-
Dry Loading:
-
Dissolve the crude product in a suitable volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.
-
Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[4][6]
-
Carefully add this powder to the top of the sand layer in the column.
-
5. Elution and Fraction Collection
-
Carefully add the eluent to the top of the column.
-
Begin elution by opening the stopcock. For flash chromatography, apply gentle air pressure to achieve a steady flow rate.
-
Start with the initial non-polar solvent system determined by TLC.
-
Gradually increase the polarity of the eluent (gradient elution) by increasing the percentage of ethyl acetate. A stepwise or linear gradient can be used. For example, start with 95:5 Hexane:EtOAc, then move to 90:10, 85:15, and so on. Always include the same percentage of triethylamine in your mobile phase.
-
Collect fractions in appropriately sized test tubes or flasks.
-
Monitor the elution of the compound by TLC analysis of the collected fractions.
6. Isolation of the Purified Compound
-
Combine the fractions that contain the pure product as determined by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
Further dry the purified compound under high vacuum to remove any residual solvent.
-
Determine the yield and characterize the purified this compound using appropriate analytical techniques (e.g., NMR, LC-MS, melting point).
Data Presentation
The following table summarizes the key parameters for the purification of this compound by column chromatography.
| Parameter | Value / Description |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase (Eluent) | Gradient of Hexane and Ethyl Acetate with 0.1% Triethylamine |
| Initial Eluent | 95:5 Hexane:EtOAc + 0.1% TEA |
| Final Eluent | 70:30 Hexane:EtOAc + 0.1% TEA |
| Sample Loading | Dry Loading |
| Detection | UV (254 nm) |
| Expected Rf of Product | ~0.3 in 80:20 Hexane:EtOAc + 0.1% TEA |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Trifluoromethyl)pyrimidin-5-amine
This technical support guide provides troubleshooting advice and frequently asked questions for researchers and chemists encountering challenges in the synthesis of 2-(Trifluoromethyl)pyrimidin-5-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed in the synthesis of this compound?
A1: While the impurity profile can vary based on the specific synthetic route, common impurities may include:
-
Unreacted Starting Materials: Residual precursors such as 5-bromo-2-(trifluoromethyl)pyrimidine or 5-nitro-2-(trifluoromethyl)pyrimidine may be present if the reaction has not gone to completion.
-
Isomeric Amines: Depending on the synthetic strategy, formation of other aminopyrimidine isomers is possible.
-
Hydrolysis Byproducts: The trifluoromethyl group can be susceptible to hydrolysis under certain acidic or basic conditions, leading to the formation of the corresponding carboxylic acid or other related impurities.
-
Over-aminated Products: If the reaction conditions are not carefully controlled, di-aminated or other over-reacted species may form.
-
Residual Solvents: Solvents used in the reaction or purification steps (e.g., toluene, DMF, ethanol) are common process-related impurities.
Q2: My final product of this compound shows a low melting point and broad peaks in the NMR spectrum. What could be the cause?
A2: A low melting point and broad NMR peaks are often indicative of impurities. The presence of residual solvents can significantly depress the melting point. Broadening of NMR signals can be due to the presence of paramagnetic species, or more commonly, a mixture of the desired product and structurally similar impurities that are in exchange, leading to an averaging of the signals. It is recommended to perform a high-resolution analysis, such as LC-MS, to identify the components of the mixture.
Q3: How can I effectively remove unreacted 5-bromo-2-(trifluoromethyl)pyrimidine from my final product?
A3: Unreacted 5-bromo-2-(trifluoromethyl)pyrimidine is less polar than the desired amine product. Therefore, silica gel column chromatography is a highly effective method for separation. A solvent system with a gradient of increasing polarity, such as ethyl acetate in hexanes, should allow for the clean separation of the less polar bromo-precursor from the more polar amine.
Q4: Are there any specific analytical techniques recommended for the quality control of this compound?
A4: A combination of analytical techniques is recommended for comprehensive quality control:
-
High-Performance Liquid Chromatography (HPLC): Ideal for determining the purity of the final product and quantifying impurities. A reversed-phase C18 column with a gradient of acetonitrile in water (often with a modifier like TFA or formic acid) is a good starting point.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), it is invaluable for identifying the molecular weights of impurities, which aids in their structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Provides structural confirmation of the desired product and can help in the identification and quantification of major impurities. ¹⁹F NMR is particularly useful for identifying any byproducts involving the trifluoromethyl group.
-
Gas Chromatography (GC): Primarily used for the detection and quantification of residual solvents.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Observed Problem | Potential Cause | Suggested Solution |
| Low Reaction Yield | Incomplete reaction. | - Increase reaction time or temperature.- Ensure the purity of starting materials.- Use a more effective catalyst or reagent if applicable. |
| Product loss during workup or purification. | - Optimize extraction and purification protocols.- Consider alternative purification methods like crystallization. | |
| Presence of an impurity with a higher molecular weight in MS | Formation of a di-substituted or coupled byproduct. | - Adjust the stoichiometry of the reactants.- Lower the reaction temperature to improve selectivity. |
| Discoloration of the Final Product (e.g., yellow or brown) | Presence of colored impurities, often from degradation or side reactions. | - Purify the product by recrystallization, possibly with the addition of activated charcoal.- Ensure the reaction is carried out under an inert atmosphere to prevent oxidative degradation. |
| Inconsistent Crystallization | Presence of impurities inhibiting crystal formation or variation in solvent purity. | - Further purify the crude product by column chromatography before crystallization.- Use high-purity, anhydrous solvents for crystallization. |
Experimental Protocols
Below is a representative experimental protocol for a key analytical technique used in the quality control of this compound.
Protocol: HPLC Analysis of this compound
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve approximately 1 mg of the this compound sample in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Visualizations
The following diagram illustrates the potential synthetic pathway and the formation of common impurities.
troubleshooting low yield in 2-(Trifluoromethyl)pyrimidin-5-amine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Trifluoromethyl)pyrimidin-5-amine. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis.
Troubleshooting Guides
This section addresses specific problems that may arise during reactions involving this compound, a crucial building block in the development of heteroaryl compounds, including Raf kinase inhibitors.[1][2]
Problem 1: Low or No Product Yield
You are observing a low yield or complete absence of your desired product.
This is a common issue that can stem from several factors related to the reactants, catalyst, or reaction conditions. The electron-withdrawing nature of the trifluoromethyl group can significantly influence the reactivity of the pyrimidine ring.[3]
Potential Causes and Solutions
| Possible Cause | Suggested Solutions |
| Catalyst Inactivity or Poisoning | The primary amine on the pyrimidine ring can coordinate with the palladium catalyst, inhibiting its activity. • Protecting Groups: Consider protecting the amine group with a suitable protecting group like Boc or Cbz, which are stable under many cross-coupling conditions. • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands to promote the desired catalytic cycle.[4] • Catalyst Choice: For cross-coupling reactions, if using a standard catalyst like Pd(PPh₃)₄, consider switching to a more robust pre-catalyst system such as Pd₂(dba)₃ with a suitable ligand.[4] |
| Suboptimal Reaction Temperature or Pressure | The reaction may require specific temperature and pressure ranges to proceed efficiently. • Temperature Optimization: Gradually increase the reaction temperature in increments of 10-20°C, monitoring for product formation and decomposition. For some syntheses involving similar structures, temperatures can range from 100°C to 180°C.[5] • Pressure Optimization: If conducting a reaction under pressure (e.g., hydrogenation), ensure the vessel is properly sealed and the target pressure is maintained.[5] |
| Poor Quality of Starting Materials or Reagents | Impurities in the starting materials, solvents, or reagents can interfere with the reaction. • Verify Purity: Use analytical techniques like NMR or LC-MS to confirm the purity of this compound and other reactants. • Use Fresh Reagents: Ensure catalysts, ligands, and bases are fresh and have been stored under appropriate conditions to prevent degradation. Solvents should be anhydrous and degassed, especially for cross-coupling reactions.[6] |
| Inappropriate Base or Solvent | The choice of base and solvent is critical for the success of many coupling reactions. • Base Screening: If one base (e.g., K₂CO₃) is not effective, screen other bases such as Cs₂CO₃, K₃PO₄, or an organic base like DBU. The choice can be critical in reactions like the Buchwald-Hartwig amination.[6][7] • Solvent Screening: Common solvents for cross-coupling reactions include toluene, dioxane, and THF.[6][7] The solubility of all reactants should be considered. |
Problem 2: Presence of Significant Side Products
Your reaction mixture shows multiple spots on TLC or peaks in LC-MS in addition to your desired product.
Side reactions can compete with the desired transformation, reducing the yield and complicating purification.
Potential Causes and Solutions
| Possible Cause | Suggested Solutions |
| Homocoupling of Boronic Acid (in Suzuki Reactions) | This is a common side reaction in Suzuki couplings, leading to the formation of a biaryl byproduct from the boronic acid. • Optimize Reaction Conditions: Lowering the reaction temperature or using a less reactive palladium catalyst can sometimes minimize homocoupling. • Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. |
| Dehalogenation (in reactions with aryl halides) | The aryl halide starting material may be reduced, leading to the formation of an arene byproduct.[6] • Ligand Choice: The choice of ligand can influence the rate of reductive elimination versus side reactions. Screening different ligands may be necessary. • Base Selection: A weaker base might be less prone to promoting dehalogenation. |
| Protodeboronation (in Suzuki Reactions) | The boronic acid can be cleaved by protons in the reaction mixture, especially in the presence of water.[4] • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. • Base Choice: Use a non-hydroxide base if possible. • Reaction Time: Minimize reaction time once the starting material is consumed.[4] |
| Reaction with the Pyrimidine Ring | The pyrimidine ring itself can be susceptible to nucleophilic attack under certain conditions. • Control of Reaction Conditions: Carefully control the temperature and stoichiometry to favor the desired reaction at the amine position. |
Frequently Asked Questions (FAQs)
Q1: What are the typical storage conditions for this compound? A1: It should be stored in a cool, dry place in a tightly sealed container, protected from light and moisture.
Q2: Is this compound stable to air and moisture? A2: While moderately stable, prolonged exposure to air and moisture should be avoided as it can affect reactivity. For sensitive reactions, it is best to handle it under an inert atmosphere (e.g., argon or nitrogen).
Q3: What are the most common reactions performed with this compound? A3: This compound is frequently used in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings and Buchwald-Hartwig aminations to form C-C and C-N bonds, respectively.[7][8][9] These reactions are fundamental in synthesizing more complex molecules for pharmaceutical and agrochemical applications.[3]
Q4: The trifluoromethyl group makes the pyrimidine ring electron-deficient. How does this affect its reactivity in cross-coupling reactions? A4: The strongly electron-withdrawing trifluoromethyl group makes the pyrimidine ring more susceptible to nucleophilic attack and can influence the oxidative addition step in palladium-catalyzed couplings.[3] This electronic property can be beneficial for certain transformations but may also lead to side reactions if not properly controlled.
Q5: My reaction mixture turns black. Is this a sign of a failed reaction? A5: The formation of a black precipitate, often referred to as palladium black, typically indicates catalyst decomposition.[4] This can be caused by impurities, the presence of oxygen, or excessively high temperatures. If this occurs, the reaction is likely to have a low yield. It is crucial to ensure all components are pure and the reaction is performed under an inert atmosphere.[4]
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol provides a general starting point for a Suzuki-Miyaura coupling reaction with this compound and an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) or a combination of a palladium source (e.g., Pd₂(dba)₃, 0.025 eq) and a ligand (e.g., SPhos, 0.1 eq).
-
Solvent Addition: Add the degassed solvent (e.g., a mixture of dioxane and water, 4:1).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100°C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for a Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of an aryl halide with this compound.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), this compound (1.2 eq), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.4 eq).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq) and a suitable ligand (e.g., XPhos, 0.08 eq).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Heat the mixture (typically 80-110°C) with stirring for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Visualizations
Caption: A flowchart for troubleshooting low product yield.
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
References
- 1. This compound CAS#: 73418-87-8 [m.chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
optimizing reaction conditions for 2-(Trifluoromethyl)pyrimidin-5-amine synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 2-(Trifluoromethyl)pyrimidin-5-amine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
While various synthetic routes exist, a common strategy involves the use of precursors that can be converted to the target amine. One plausible route, based on analogous syntheses, could start from a commercially available chloropyrimidine derivative, such as 4-chloro-5-(trifluoromethyl)pyrimidin-2-amine, which can then undergo further modifications. Another approach could involve the cyclocondensation of a trifluoromethyl-containing building block with a suitable amine precursor.
Q2: My reaction yield is consistently low. What are the likely causes?
Low yields in the synthesis of fluorinated pyrimidines can stem from several factors.[1][2][3] Key areas to investigate include:
-
Incomplete reaction: The reaction time may be insufficient, or the temperature may be too low. Monitoring the reaction progress using TLC or HPLC is crucial.[3]
-
Suboptimal reaction conditions: The choice of solvent, base, and catalyst (if applicable) can significantly impact the yield.[2]
-
Purity of starting materials: Impurities in the starting materials, including residual water, can interfere with the reaction.[3]
-
Side reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
Q3: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are common side products?
The formation of impurities is a frequent challenge. Depending on the synthetic route, common side products could include:
-
Over-alkylation or over-amination products: If the reaction involves N-alkylation or amination steps.
-
Hydrolysis products: If water is present in the reaction mixture, sensitive functional groups might hydrolyze.
-
Isomers: In some cyclocondensation reactions, the formation of regioisomers is possible.[4]
-
Unreacted starting materials: Indicating an incomplete reaction.
Q4: What purification methods are most effective for isolating this compound?
Purification strategies will depend on the nature of the impurities. Common methods include:
-
Column chromatography: Silica gel chromatography is a versatile technique for separating the target compound from non-polar and moderately polar impurities.[5][6]
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can significantly improve purity.[1][5]
-
Acid-base extraction: The basicity of the amine group can be exploited to separate it from neutral or acidic impurities through liquid-liquid extraction.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive catalyst or reagents.- Incorrect reaction temperature.- Presence of moisture or other inhibitors. | - Use fresh, high-purity reagents and catalysts.- Optimize the reaction temperature by incrementally increasing it and monitoring the progress.- Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).[3] |
| Formation of an Insoluble Precipitate | - Product may be insoluble in the reaction solvent at the reaction temperature.- Formation of polymeric byproducts. | - Try a different solvent or a solvent mixture that can better solubilize all components.- Analyze the precipitate to identify its nature. If it is the product, the workup procedure may need to be adjusted to handle a solid. |
| Difficulty in Removing a Specific Impurity | - The impurity has similar polarity to the product.- The impurity co-crystallizes with the product. | - Optimize the mobile phase for column chromatography to achieve better separation.- Consider derivatizing the product or the impurity to alter its polarity before chromatography.- Explore different recrystallization solvents or solvent mixtures. |
| Reaction Stalls Before Completion | - Deactivation of the catalyst.- Reversible reaction reaching equilibrium. | - Add a fresh portion of the catalyst.- If the reaction is reversible, consider removing a byproduct (e.g., water) to drive the equilibrium towards the product side. |
| Product Decomposition During Workup or Purification | - The product may be sensitive to acid, base, or heat. | - Perform workup and purification steps at lower temperatures.- Use mild acids or bases for pH adjustments.- If using chromatography, consider using a less acidic silica gel or deactivating it with a small amount of a suitable base. |
Experimental Protocols
Hypothetical Synthesis via Nucleophilic Aromatic Substitution
This protocol is based on the reaction of a chloro-substituted pyrimidine with an amine source.
Step 1: Amination of a Chloropyrimidine Precursor
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting material, 4-chloro-5-(trifluoromethyl)pyrimidin-2-amine (1.0 mmol), in a suitable solvent such as acetonitrile (10 mL).[7]
-
Addition of Reagents: Add a source of ammonia, such as a solution of ammonia in a suitable solvent or an ammonium salt in the presence of a base. Add a base, such as triethylamine (1.5 mmol), to the reaction mixture.[7]
-
Reaction Conditions: Heat the reaction mixture to 80°C and stir overnight.[7] Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Evaporate the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to afford the desired product.
Quantitative Data Summary
The following tables summarize reaction conditions from the synthesis of related trifluoromethyl-substituted pyrimidines and pyridines, which can serve as a reference for optimizing the synthesis of this compound.
Table 1: Conditions for the Synthesis of 5-Trifluoromethyl Pyrimidine Derivatives [5]
| Starting Materials | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aryl enaminone, Aryl amidine hydrochloride, Sodium triflinate | Cu(OAc)₂ | 1,2-Dichloroethane (DCE) | 80 | 12 | Not Specified |
Table 2: Conditions for the Synthesis of 2-(Trifluoromethyl)pyrimidin-5-ol [8]
| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1,3-diamino-2-hydroxypropane, Ethyl trifluoroacetate | Xylene or N-methyl alkanone | 160-180 | 4-6 | ~50 |
| 2 | Intermediate 1, p-toluenesulfonyl chloride | Dichloromethane | 0 | 3 | 80 |
| 3 | Intermediate 2, Base | Not Specified | Room Temp | Not Specified | 71-78 |
Visualizing the Workflow
Experimental Workflow for Synthesis
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN111533699A - Synthetic method of 2- (trifluoromethyl) pyrimidine-5-ol - Google Patents [patents.google.com]
Technical Support Center: 2-(Trifluoromethyl)pyrimidin-5-amine
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and detailed protocols for enhancing the purity of 2-(Trifluoromethyl)pyrimidin-5-amine.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in crude this compound?
A1: Impurities can originate from starting materials, side reactions, or subsequent degradation. Common impurities may include unreacted starting materials, isomers, over-reacted products, and residual solvents used during the synthesis. For instance, in syntheses involving precursor compounds like 4,6-dichloro-2-(trifluoromethyl)pyrimidin-5-amine, partially reacted or related chlorinated species could be present.[1]
Q2: What are the most effective methods for purifying this compound?
A2: The primary methods for purifying this solid compound are flash column chromatography, recrystallization, and sublimation. The choice depends on the nature of the impurities and the scale of the purification. Flash chromatography is versatile for removing a wide range of impurities[2], while recrystallization is excellent for removing small amounts of impurities from a solid product.
Q3: How can I accurately assess the purity of my final product?
A3: A multi-technique approach is often best for a comprehensive purity profile.[3] High-Performance Liquid Chromatography (HPLC) is a robust method for routine purity assessment and quantifying impurities.[4] For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with HPLC (LC-MS), are highly effective.[2][4]
Purification & Analysis Workflow
Caption: General workflow for purification and analysis.
Troubleshooting Guides
Flash Column Chromatography
Q: My amine compound is streaking badly on the silica gel column. What can I do?
A: Streaking of amines on silica gel is a common issue caused by the acidic nature of the silica, which protonates the amine and leads to poor chromatography.[5][6]
Solutions:
-
Add a Basic Modifier: Incorporate a small amount of a volatile base, such as 0.5-1% triethylamine or ammonium hydroxide, into your eluent system (e.g., Hexane/Ethyl Acetate).[5] This neutralizes the acidic silanol groups on the silica surface.
-
Use a Different Stationary Phase: Switch to a less acidic or a basic stationary phase. Alumina can be effective for the purification of amines.[6] Alternatively, amine-functionalized silica columns provide an excellent environment for purifying basic compounds and often allow for the use of standard solvents like hexane and ethyl acetate.[5]
-
Consider Reversed-Phase: For polar amines, reversed-phase (C18) flash chromatography can be a powerful alternative. The compound is retained in a polar mobile phase (like water/acetonitrile) and elutes as the organic solvent concentration increases.[5]
Recrystallization
Q: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solid melts in the hot solvent or its solubility is too high, leading to a supersaturated solution that separates as a liquid upon cooling.
Solutions:
-
Use More Solvent: The most common cause is using too little solvent, causing the solution to be saturated above the melting point of the solute. Add more hot solvent until the oil fully dissolves, then allow it to cool slowly.
-
Change Solvent System: The chosen solvent may be too good. Switch to a less powerful solvent or use a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes turbid. Add a drop of the good solvent to clarify and then cool.
-
Lower the Temperature: Ensure the temperature of your hot solvent is below the melting point of your compound. This compound is a solid, but its melting point may be low depending on purity.[1]
Data Presentation
Table 1: Comparison of Common Purification Methods
| Method | Principle | Best For | Advantages | Disadvantages |
| Flash Chromatography | Differential partitioning between a stationary phase (e.g., silica) and a mobile phase. | Separating complex mixtures with multiple components.[7] | High resolution, versatile, applicable to a wide range of compounds. | Can be time-consuming, requires solvent, potential for sample loss on the column. |
| Recrystallization | Difference in solubility of the compound and impurities in a specific solvent at different temperatures. | Removing small amounts of impurities from a solid sample (>90% pure). | Yields high-purity crystalline solid, scalable. | Finding a suitable solvent can be trial-and-error, may not remove impurities with similar solubility. |
| Sublimation | Phase transition from solid to gas, followed by condensation back to a solid, leaving non-volatile impurities behind. | Heat-stable solids with a relatively high vapor pressure. | Can yield very pure product, solvent-free. | Not suitable for all compounds, requires specific equipment. |
Troubleshooting Chromatography Logic
Caption: Decision tree for troubleshooting column chromatography.
Experimental Protocols
Protocol 1: Purity Analysis by HPLC
This protocol is adapted from a method for a structurally similar compound and should be optimized for your specific instrument.[4]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Sample Preparation: Accurately weigh ~5 mg of your compound and dissolve it in a 50:50 mixture of acetonitrile and water to make a 1 mg/mL stock solution. Dilute as necessary.
-
HPLC Conditions:
-
Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the compound, then return to initial conditions. A typical gradient might be 10% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
-
Analysis: Calculate purity based on the area percentage of the main peak relative to the total peak area in the chromatogram.[4]
Table 2: HPLC Parameters Summary
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Water (0.1% HCOOH) / Acetonitrile (0.1% HCOOH) |
| Elution Type | Gradient |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection | UV at 254 nm |
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Test solvent mixtures like Hexane/Ethyl Acetate and Dichloromethane/Methanol. Add 1% triethylamine (TEA) to the solvent system to prevent streaking. Aim for an Rf value of ~0.3 for the target compound.
-
Column Packing (Wet Slurry Method):
-
Choose an appropriate size column and add a small plug of cotton or glass wool and a layer of sand.
-
In a beaker, create a slurry of silica gel in your starting eluent (the least polar solvent mixture determined from TLC).
-
Pour the slurry into the column and use pressure to pack it evenly, ensuring no air bubbles are trapped.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel or Celite to the solution and evaporate the solvent until a free-flowing powder remains.[7]
-
Carefully add this powder to the top of the packed column. Add a thin layer of sand on top to protect the sample layer.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply gentle air pressure to begin eluting the compounds, collecting fractions.
-
You can run the column isocratically (with one solvent mixture) or using a gradient (gradually increasing the polarity of the eluent) for better separation.[7]
-
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent via rotary evaporation.
References
- 1. This compound CAS#: 73418-87-8 [m.chemicalbook.com]
- 2. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. Chromatography [chem.rochester.edu]
- 7. orgsyn.org [orgsyn.org]
Technical Support Center: Purification of Fluorinated Amine Compounds
Welcome to the Technical Support Center for the Purification of Fluorinated Amine Compounds. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of these unique molecules. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols.
The Impact of Fluorination on Amine Purification
The introduction of fluorine into an amine molecule significantly alters its physicochemical properties, presenting unique challenges during purification. The high electronegativity of fluorine can lower the basicity (pKa) of the amine, increase its lipophilicity, and affect its solubility in common solvents.[1] These changes can lead to issues such as poor chromatographic peak shape, difficulty in crystallization, and the formation of stable emulsions during extraction.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of fluorinated amines often more challenging than their non-fluorinated analogs?
A1: Fluorine's strong electron-withdrawing effect reduces the basicity of the amine nitrogen.[2][3] This can make standard acid-base extraction techniques less effective. Additionally, fluorination often increases the compound's lipophilicity, which can lead to poor solubility in aqueous phases and strong retention in reversed-phase chromatography. The unique polarity and intermolecular interactions of fluorinated compounds can also lead to atypical chromatographic behavior and challenges in finding suitable crystallization solvents.
Q2: How does the position of the fluorine atom affect the basicity of an amine?
A2: The closer the fluorine atom is to the amine group, the greater the inductive electron-withdrawing effect and the more the basicity is reduced. For example, the pKa of ethylamine is greater than 10, while the pKa of β,β,β-trifluoroethylamine is 5.7.[2] This significant drop in basicity can impact purification strategies that rely on the amine's ability to be protonated.
Q3: What is "fluorous chemistry," and how can it be used for purification?
A3: Fluorous chemistry utilizes the unique property of highly fluorinated compounds to preferentially dissolve in fluorinated solvents.[4] This "like-dissolves-like" principle can be exploited for purification. By tagging a molecule with a "fluorous tail" (a perfluoroalkyl chain), it can be selectively extracted into a fluorous solvent, leaving non-fluorinated impurities behind.[4] This technique is particularly useful for separating fluorinated compounds from complex mixtures.
Troubleshooting Guides
Chromatography
Problem: Poor Peak Shape (Tailing or Fronting) in HPLC
-
Possible Cause: Secondary interactions between the basic fluorinated amine and residual acidic silanol groups on the silica-based stationary phase. This is a common issue with amine compounds.
-
Solution:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic acid or trifluoroacetic acid) can protonate the silanol groups, reducing their interaction with the amine.[5]
-
Use a Deactivated Column: Employ an end-capped column where the residual silanol groups have been chemically modified to reduce their activity.[5]
-
Consider a Different Stationary Phase: A column with a different chemistry, such as a phenyl-hexyl or a fluorinated phase, may offer better peak shape.[5]
-
Mobile Phase Additives: Adding a small amount of a basic modifier like triethylamine can sometimes improve the peak shape of basic compounds.
-
Problem: Co-elution with Impurities
-
Possible Cause: Impurities have very similar polarity to the target fluorinated amine, making separation difficult under the current chromatographic conditions.
-
Solution:
-
Optimize Selectivity: Change the organic modifier in the mobile phase (e.g., switch from acetonitrile to methanol) or alter the gradient profile.
-
Change Stationary Phase: As mentioned above, a different column chemistry can provide the necessary selectivity to resolve co-eluting peaks.[5]
-
Employ an Orthogonal Technique: If co-elution persists, consider a different purification method with a different separation mechanism, such as supercritical fluid chromatography (SFC) or hydrophilic interaction chromatography (HILIC).[5]
-
Crystallization
Problem: Difficulty in Finding a Suitable Crystallization Solvent
-
Possible Cause: The unique solubility profile of fluorinated amines can make it challenging to find a single solvent where the compound is soluble when hot and insoluble when cold.
-
Solution:
-
Use a Solvent Mixture: A two-solvent system is often effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (an anti-solvent in which it is insoluble) until the solution becomes turbid.[6] Gently warming the mixture to redissolve the solid and then allowing it to cool slowly can yield high-quality crystals.
-
Systematic Screening: Perform small-scale solubility tests with a range of solvents of varying polarities (e.g., hexane, ethyl acetate, ethanol, water).
-
Problem: Oiling Out Instead of Crystallizing
-
Possible Cause: The compound is coming out of the solution above its melting point, forming an oil rather than a solid. This can happen if the boiling point of the solvent is too high or if the solution is cooled too rapidly.
-
Solution:
-
Lower the Cooling Rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.
-
Use a Lower Boiling Point Solvent: If possible, choose a solvent with a lower boiling point.
-
Increase the Solvent Volume: Adding a small amount of additional "good" solvent can sometimes prevent oiling out.
-
Liquid-Liquid Extraction
Problem: Formation of a Stable Emulsion
-
Possible Cause: Fluorinated compounds, especially those with surfactant-like properties, can stabilize the interface between the organic and aqueous layers, leading to the formation of a persistent emulsion that is difficult to break.
-
Solution:
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel.[1] This increases the ionic strength of the aqueous layer and can help to break the emulsion.[1]
-
Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective way to separate the layers.
-
Filtration: Passing the emulsion through a pad of Celite or glass wool can sometimes break the emulsion and allow the layers to separate.
-
Change the Organic Solvent: A different organic solvent may be less prone to emulsion formation.
-
Problem: Inefficient Extraction of the Fluorinated Amine into the Aqueous Acidic Layer
-
Possible Cause: The basicity of the fluorinated amine is significantly reduced, so it is not fully protonated at the pH of the aqueous acid being used.
-
Solution:
-
Use a Stronger Acid: A more concentrated or stronger acid may be necessary to fully protonate the weakly basic amine and draw it into the aqueous phase.
-
Multiple Extractions: Perform several extractions with fresh aqueous acid to improve the overall extraction efficiency.
-
Consider an Alternative Strategy: If acid-base extraction is not effective, purification by chromatography or crystallization may be necessary.
-
Data Presentation
Table 1: Impact of Fluorination on the pKa of Selected Amines
| Amine | pKa | Fluorinated Analog | pKa of Fluorinated Analog | Reference |
| Ethylamine | >10 | β,β,β-Trifluoroethylamine | 5.7 | [2] |
| Piperidine | 11.2 | 4,4-Difluoropiperidine | 8.3 | [1] |
| Aniline | 4.6 | 4-Fluoroaniline | 4.7 | [1] |
Table 2: Representative Purification Yields and Purity of Fluorinated Amines
| Compound | Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Reference |
| N-Benzyl-1,1,1-trifluoro-N-phenylmethanamine | Filtration through Celite | Not specified | High | High | [7] |
| Dicyclohexylamine from Naphthalene | TCA-induced precipitation | 50 | >98 | 94 | [8] |
| Primary Amines from a Mixture | Selective Ammonium Carbamate Crystallization | 35 | >99 | up to 94 | [9] |
| [18F]FET | HPLC | Not specified | >99 | Not specified | [10] |
Experimental Protocols
Protocol 1: HPLC Purification of a Fluorinated Amine
This protocol provides a general starting point for the purification of a fluorinated amine using reversed-phase HPLC.
-
Instrumentation and Materials:
-
Preparative HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase preparative column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
HPLC-grade acetonitrile (ACN) and ultrapure water.
-
Formic acid (FA) or trifluoroacetic acid (TFA).
-
Sample solvent: A mixture of water and ACN (e.g., 90:10 v/v) with 0.1% TFA.
-
Crude fluorinated amine sample.
-
-
Preparation:
-
Mobile Phase A: 0.1% FA or TFA in water.
-
Mobile Phase B: 0.1% FA or TFA in ACN.
-
Sample Preparation: Dissolve the crude sample in the sample solvent to a concentration of 10-20 mg/mL. Filter through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Flow Rate: 20 mL/min.
-
Detection Wavelength: Determined by the UV absorbance of the compound (e.g., 254 nm).
-
Column Temperature: 30 °C.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-90% B (linear gradient)
-
25-30 min: 90% B
-
30-32 min: 90-10% B
-
32-37 min: 10% B (re-equilibration)
-
-
-
Fraction Collection and Analysis:
-
Collect fractions based on the UV chromatogram, isolating the main peak.
-
Analyze the purity of the collected fractions using an analytical HPLC method.
-
Pool the fractions that meet the desired purity.
-
-
Solvent Removal:
-
Remove the ACN from the pooled fractions using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified compound as a solid.
-
Protocol 2: Crystallization of a Fluorinated Amine
This protocol describes a general procedure for the purification of a solid fluorinated amine by crystallization from a two-solvent system.
-
Solvent Selection:
-
Through small-scale testing, identify a "good" solvent that dissolves the compound at elevated temperatures and a "poor" solvent (anti-solvent) in which the compound is insoluble. The two solvents must be miscible. Common pairs include ethanol/water, ethyl acetate/hexane, and dichloromethane/hexane.
-
-
Dissolution:
-
Place the crude fluorinated amine in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the "good" solvent and heat the mixture with stirring until the solid dissolves completely.
-
-
Addition of Anti-Solvent:
-
While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes slightly cloudy (the point of saturation).
-
If too much anti-solvent is added, add a small amount of the "good" solvent until the solution becomes clear again.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining impurities.
-
Dry the crystals under vacuum.
-
Protocol 3: Acid-Base Extraction of a Fluorinated Amine
This protocol outlines the separation of a basic fluorinated amine from neutral and acidic impurities.
-
Dissolution:
-
Dissolve the crude mixture in a suitable organic solvent (e.g., diethyl ether, dichloromethane) in a separatory funnel.
-
-
Acidic Extraction:
-
Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl) to the separatory funnel.
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The protonated fluorinated amine salt will be in the aqueous layer, while neutral and acidic impurities will remain in the organic layer.
-
Drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete removal of the amine.
-
-
Isolation of the Amine:
-
Combine the aqueous extracts containing the amine salt.
-
Cool the aqueous solution in an ice bath.
-
Slowly add a base (e.g., 1 M NaOH) with stirring until the solution is basic (check with pH paper). The fluorinated amine will precipitate out as a solid or an oil.
-
If the amine precipitates as a solid, collect it by vacuum filtration.
-
If the amine separates as an oil, extract it back into an organic solvent, dry the organic layer with a drying agent (e.g., anhydrous sodium sulfate), and remove the solvent by rotary evaporation.
-
Mandatory Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. medium.com [medium.com]
- 3. How To [chem.rochester.edu]
- 4. web.mit.edu [web.mit.edu]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. quora.com [quora.com]
- 7. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijnrd.org [ijnrd.org]
- 9. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 10. community.wvu.edu [community.wvu.edu]
preventing decomposition of 2-(Trifluoromethyl)pyrimidin-5-amine during storage
Welcome to the technical support center for 2-(Trifluoromethyl)pyrimidin-5-amine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during the storage and handling of this compound.
| Issue | Potential Cause | Recommended Solution |
| Discoloration of the solid compound (e.g., turning yellow or brown) | Oxidation or reaction with atmospheric moisture. Exposure to light can also cause discoloration. | Store the compound under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber glass vial.[1] For long-term storage, refrigeration at 2-8°C is recommended.[1] Minimize exposure to light. |
| Inconsistent analytical results (e.g., varying purity, unexpected peaks in HPLC) | Decomposition of the compound due to improper storage or handling. This can be caused by exposure to air, moisture, heat, or incompatible substances. | Always handle the compound in a controlled environment, such as a glove box, to minimize exposure to air and moisture.[1] Use only clean, dry glassware and equipment. Ensure the compound is fully dissolved in a suitable, dry solvent before analysis. |
| Poor solubility after storage | Formation of less soluble degradation products or oligomers. This can be accelerated by moisture. | Before use, bring the sealed container to room temperature to prevent condensation. If solubility issues persist, consider purifying a small sample before use. |
| Unexpected reaction outcomes | Use of a partially degraded starting material. The amine group is susceptible to reactions with acids and strong oxidizing agents. | Confirm the purity of the this compound before starting a reaction, especially if it has been stored for an extended period. Avoid contact with strong acids and oxidizing agents. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure maximum stability, this compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere of argon or nitrogen.[1] The recommended storage temperature is 2-8°C.[1] It is crucial to protect the compound from light and moisture.
Q2: How can I tell if my sample of this compound has started to decompose?
A2: Visual signs of decomposition can include a change in color from off-white to yellow or brown. Analytically, the appearance of new peaks in an HPLC chromatogram or unexpected signals in an NMR spectrum are strong indicators of degradation. A decrease in the main peak's area percentage in HPLC also suggests decomposition.
Q3: What are the likely decomposition pathways for this compound?
A3: While specific degradation pathways for this exact molecule are not extensively published, similar aminopyrimidines can undergo hydrolysis of the amine group, particularly under acidic or basic conditions. The trifluoromethyl group is generally stable, but the pyrimidine ring can be susceptible to oxidative degradation. Photodegradation is also a possibility for aromatic amines.
Q4: I suspect my compound has degraded. How can I confirm this and identify the degradation products?
A4: A stability-indicating HPLC-UV method is the recommended approach to quantify the parent compound and detect degradation products. For structural elucidation of unknown degradation products, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and 19F NMR are highly effective for fluorinated compounds.[1][2][3]
Q5: Is it necessary to handle this compound in a glove box?
A5: For long-term storage and when handling small quantities for sensitive reactions, using a glove box with an inert atmosphere is highly recommended to prevent exposure to air and moisture.[1] For routine weighing and preparation of solutions for immediate use, working quickly in a well-ventilated fume hood and keeping the container tightly sealed when not in use can be sufficient, but this increases the risk of gradual degradation over time.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for Purity Assessment
This protocol outlines a general method for assessing the purity of this compound and detecting potential degradation products.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer, pH adjusted). A typical starting point could be a gradient from 10% to 90% acetonitrile over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV scan of a pure sample in the mobile phase (a wavelength around 254 nm is often a good starting point for aromatic compounds).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 0.1 mg/mL. Ensure the solvent is HPLC grade and dry.
-
Filter the solution through a 0.45 µm syringe filter before injection.
3. Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Monitor the chromatogram for the main peak corresponding to this compound and any additional peaks that may indicate impurities or degradation products.
-
The purity can be estimated by the area percentage of the main peak.
4. Forced Degradation Study (for method validation and identification of potential degradants):
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60-80°C for a specified time. Neutralize before injection.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature or heat gently. Neutralize before injection.
-
Oxidative Degradation: Treat the compound solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Heat the solid compound in an oven at a temperature below its melting point for a defined period.
-
Photostability: Expose a solution of the compound to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[2] Analyze a dark control sample in parallel.[4]
Visualizations
Logical Workflow for Handling and Storage
Caption: Workflow for proper storage, handling, and analysis of the compound.
Decision Tree for Investigating Compound Instability
Caption: Decision tree for troubleshooting suspected compound degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(Trifluoromethyl)pyrimidin-5-amine
Welcome to the technical support center for the synthesis of 2-(Trifluoromethyl)pyrimidin-5-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, reaction optimization, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for synthesizing this compound?
A1: The synthesis of N-substituted pyrimidines, such as this compound, is typically achieved through C-N cross-coupling reactions. The most prominent methods are:
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This is a versatile and widely used method for forming C-N bonds. It involves a palladium catalyst, a suitable phosphine ligand, and a base to couple a pyrimidine halide with an amine source.[1][2][3] This approach is noted for its broad substrate scope.[1]
-
Copper-Catalyzed Ullmann Coupling: This presents a viable and often more cost-effective alternative to palladium-catalyzed methods.[2]
-
Nucleophilic Aromatic Substitution (SNAr): This method is atom-economical and can be effective if the pyrimidine ring is sufficiently activated by electron-withdrawing groups.[1]
Q2: My starting material is a chloropyrimidine. Which catalytic system is a good starting point for a Buchwald-Hartwig amination?
A2: For the amination of chloropyrimidines, a palladium-based system is a robust choice. A common and effective starting point includes:
-
Palladium Precursor: Pd₂(dba)₃ or Pd(OAc)₂. Using a pre-formed palladium-ligand complex can also ensure consistent activation.[1]
-
Ligand: Sterically hindered biarylphosphine ligands like XPhos or Xantphos are often effective.[1][4]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is frequently used and gives good results.[1][4]
-
Solvent: Anhydrous toluene is a standard and effective solvent for these reactions.[1][4]
Q3: Can I use ammonia directly as the amine source in a Buchwald-Hartwig reaction?
A3: Direct amination using ammonia can be challenging. Often, ammonia equivalents like benzophenone imine are used, followed by a hydrolysis step to reveal the primary amine.[1] Alternatively, for direct amination with aqueous ammonia, high temperatures and pressures in an autoclave may be required.[5]
Q4: What is the general reactivity order for halogens on the pyrimidine ring in cross-coupling reactions?
A4: The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl. However, with modern catalyst systems, even less reactive aryl chlorides can be effectively coupled.[6] For di-substituted pyrimidines, such as 2,4-dichloropyrimidine, reactions typically favor the C4 position over the C2 position.[7]
Q5: Are there non-metallic catalyst alternatives for pyrimidine synthesis?
A5: Yes, organocatalysts like L-proline offer an alternative, often more environmentally friendly, approach for certain types of pyrimidine synthesis, particularly in multi-component reactions like the Biginelli reaction.[8] However, for direct amination of a pre-formed trifluoromethylpyrimidine core, transition metal catalysis remains the dominant strategy.
Troubleshooting Guide
Q1: My Buchwald-Hartwig amination is resulting in a very low yield. What are the first things I should check?
A1: Low yields in Buchwald-Hartwig aminations of pyrimidines often point to issues with the catalyst system or reaction conditions.[1]
-
Catalyst System Integrity: The palladium source and ligand are critical. Ensure the palladium precursor (e.g., Pd₂(dba)₃) is high quality and the phosphine ligand has not oxidized.[1] Consider using a more robust, pre-formed catalyst.
-
Reagent Purity: Ensure the pyrimidine starting material and the amine are pure. Water and other impurities can deactivate the catalyst, so use an anhydrous solvent.[1][9]
-
Base Selection: The choice of base is crucial. While NaOtBu is common, it can be sensitive to moisture. Ensure it is fresh and handled under inert conditions. For substrates sensitive to strong bases, you might consider weaker bases like Cs₂CO₃, though this may require higher temperatures.[1]
-
Temperature: These reactions often need to be heated, typically between 80-110 °C.[1] If your temperature is too low, a gradual increase may improve the yield. Microwave irradiation can also be used to accelerate the reaction.[1][3]
Q2: I am observing significant side product formation, possibly from dehalogenation of my starting material. How can I minimize this?
A2: Dehalogenation can be a competing reaction pathway, especially with electron-rich substrates or under harsh conditions.
-
Optimize Catalyst/Ligand: Some ligands are more prone to inducing dehalogenation. Screening different phosphine ligands can sometimes solve this issue.
-
Lower Temperature/Shorter Time: Prolonged reaction times at high temperatures can promote side reactions.[9] Monitor the reaction by TLC or LC-MS to determine the optimal endpoint and avoid over-running the reaction.
-
Base Strength: A base that is too strong can sometimes contribute to side reactions. Consider testing a weaker base like K₂CO₃ or K₃PO₄.
Q3: My SNAr amination reaction is not proceeding. What could be the cause?
A3: SNAr reactions are highly dependent on the electronic properties of the pyrimidine ring.
-
Substrate Activation: The reaction is favored when the pyrimidine ring has strong electron-withdrawing groups that stabilize the negative charge in the Meisenheimer complex intermediate.[1] The trifluoromethyl group is strongly electron-withdrawing, which should facilitate this reaction.[10] If other substituents are electron-donating, the reaction may be sluggish.
-
Solvent Choice: Polar aprotic solvents such as DMSO, DMF, or NMP are generally required to facilitate SNAr reactions.[1]
-
Leaving Group: The nature of the leaving group is important. Fluoride is often the best leaving group for SNAr, followed by chloride.
Q4: Purification of the final product is difficult due to residual palladium catalyst. How can I remove it?
A4: Removing palladium residues is a common challenge.
-
Aqueous Wash: Washing the organic layer with an aqueous solution of a chelating agent like EDTA or a dilute ammonium hydroxide solution can help remove palladium salts.[1]
-
Filtration: Passing the crude product solution through a pad of celite or silica gel can sometimes remove heterogeneous palladium species.
-
Specialized Scavengers: Commercially available palladium scavengers (resins or silicas functionalized with thiols or other ligands) can be very effective at capturing residual palladium.
Alternative Catalyst Systems: Data Summary
The following table summarizes conditions for palladium-catalyzed C-N coupling reactions on pyrimidine and related heterocyclic cores, which can serve as a starting point for optimizing the synthesis of this compound.
| Catalyst Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Substrate Scope | Reference |
| Pd(OAc)₂ (10) | X-Phos (10) | NaOt-Bu | Toluene | 100 | 0.17 (MW) | 85-95 | Amination of bromo-estrone | [3] |
| Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu | Toluene | Reflux | N/A | 27-82 | N-arylation of aminopyrimidine | [4] |
| Pd₂(dba)₃ (4) | XPhos (8) | NaOt-Bu | N/A | N/A | N/A | N/A | General amination of bromo-thienopyrimidine | [11] |
| [Pd(allyl)Cl]₂ | XPhos | NaOt-Bu | Toluene | N/A | N/A | Good | Amination of bromobenzene with heterocycles | [12] |
| Pd(OH)₂/C | Ligandless | K₂CO₃ | DMAc | 150 | 0.5 (MW) | Good | Direct C-H arylation of adenines | [13] |
N/A: Not explicitly available in the provided search results. MW: Microwave irradiation.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
This protocol is a representative procedure based on common practices for palladium-catalyzed amination of (hetero)aryl halides.[1]
Materials:
-
2-Chloro-5-(trifluoromethyl)pyrimidine (1.0 mmol, 1.0 eq)
-
Amine source (e.g., Benzophenone imine, 1.2 mmol, 1.2 eq)
-
Palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 eq)
-
Anhydrous Toluene (5-10 mL)
Procedure:
-
To an oven-dried Schlenk tube or microwave vial, add the 2-chloro-5-(trifluoromethyl)pyrimidine, palladium precursor, phosphine ligand, and base.
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Add the anhydrous toluene via syringe, followed by the amine source.
-
Seal the vessel and place it in a preheated oil bath at 80-110 °C or into a microwave reactor.
-
Stir the reaction mixture for the required time (monitor by TLC or LC-MS for completion, typically 2-24 hours).
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and catalyst residues.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired aminated product.
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 4. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. [논문]Bis(pyrimidine)-based palladium catalysts: synthesis, X-ray structure and applications in Heck–, Suzuki–, Sonogashira–Hagihara couplings and amination reactions [scienceon.kisti.re.kr]
- 7. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01687G [pubs.rsc.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles [organic-chemistry.org]
Technical Support Center: Synthesis of 2-(Trifluoromethyl)pyrimidin-5-amine
Welcome to the technical support center for the synthesis of 2-(Trifluoromethyl)pyrimidin-5-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the scale-up of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: Several synthetic strategies can be employed. A common and scalable approach involves a multi-step synthesis starting from a suitable pyrimidine precursor. One such route begins with the nitration of 2-(trifluoromethyl)pyrimidine to introduce a nitro group at the 5-position, followed by reduction to the desired amine. Another viable method is the Buchwald-Hartwig amination of a 5-halo-2-(trifluoromethyl)pyrimidine, which allows for the direct formation of the C-N bond.
Q2: What are the primary challenges when scaling up the synthesis of this compound?
A2: Scaling up this synthesis presents several challenges. These include managing exothermic reactions, ensuring efficient mixing for heterogeneous reactions, controlling impurity formation, and developing robust purification methods suitable for large quantities. Catalyst deactivation and recovery can also be significant issues in catalytic reactions like the Buchwald-Hartwig amination when performed on a larger scale.
Q3: How can I improve the yield and purity of the final product?
A3: To improve yield and purity, it is crucial to optimize reaction parameters such as temperature, reaction time, and stoichiometry of reagents. Careful monitoring of the reaction progress using techniques like HPLC or GC can prevent the formation of byproducts. For purification, recrystallization or column chromatography using an appropriate solvent system is often effective. On a larger scale, crystallization is generally preferred over chromatography.
Q4: Are there any specific safety precautions I should take during the synthesis?
A4: Yes, safety is paramount. The use of trifluoromethyl-containing reagents may require special handling due to their potential toxicity and reactivity. Reactions involving nitrating agents are highly exothermic and require strict temperature control to prevent runaway reactions. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All reactions should be carried out in a well-ventilated fume hood.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on a proposed two-step synthetic route involving nitration and subsequent reduction.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in Nitration Step | - Incomplete reaction. - Over-nitration or side reactions. - Suboptimal reaction temperature. | - Increase reaction time and monitor by TLC/HPLC. - Control the addition rate of the nitrating agent. - Maintain the recommended reaction temperature strictly. |
| Low Yield in Reduction Step | - Incomplete reduction. - Catalyst poisoning or deactivation. - Poor quality of starting material. | - Increase the amount of reducing agent or reaction time. - Use a fresh, high-quality catalyst. Consider using a different reducing system (e.g., Fe/NH4Cl, H2/Pd-C). - Ensure the purity of the nitro-intermediate. |
| Product Contamination/ Impurities | - Presence of unreacted starting materials. - Formation of byproducts (e.g., dinitro compounds, over-reduced species). - Inefficient purification. | - Monitor the reaction to ensure complete conversion. - Optimize reaction conditions to minimize side reactions. - Employ a more effective purification method such as recrystallization from a different solvent system or flash chromatography with an optimized eluent. |
| Difficulty in Product Isolation | - Product is soluble in the work-up solvent. - Formation of an emulsion during extraction. | - Use a different extraction solvent. - Add brine to the aqueous layer to break up emulsions. |
| Scale-up Issues | - Poor heat transfer leading to localized overheating. - Inefficient mixing in a large reactor. - Difficulty in handling large volumes of flammable or corrosive reagents. | - Use a jacketed reactor with controlled heating and cooling. - Employ an appropriate overhead stirrer to ensure homogeneity. - Implement engineering controls and follow established safety protocols for handling hazardous materials at scale. |
Experimental Protocols
Proposed Synthesis Route: A Two-Step Approach
This protocol outlines a common method for the synthesis of this compound.
Step 1: Nitration of 2-(Trifluoromethyl)pyrimidine
-
Reaction: 2-(Trifluoromethyl)pyrimidine is nitrated using a mixture of nitric acid and sulfuric acid to yield 5-nitro-2-(trifluoromethyl)pyrimidine.
-
Procedure:
-
To a stirred solution of concentrated sulfuric acid, cool to 0-5 °C in an ice bath.
-
Slowly add 2-(Trifluoromethyl)pyrimidine while maintaining the temperature below 10 °C.
-
Add fuming nitric acid dropwise to the mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC or HPLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) while keeping the temperature low.
-
The precipitated product is collected by filtration, washed with cold water, and dried under vacuum.
-
Step 2: Reduction of 5-Nitro-2-(trifluoromethyl)pyrimidine
-
Reaction: The nitro group of 5-nitro-2-(trifluoromethyl)pyrimidine is reduced to an amine group using a suitable reducing agent.
-
Procedure (using Iron in acidic medium):
-
In a round-bottom flask, suspend 5-nitro-2-(trifluoromethyl)pyrimidine and iron powder in a mixture of ethanol and water.
-
Add a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux (around 80-90 °C) and stir vigorously for 4-6 hours. Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
-
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the proposed synthesis.
Table 1: Reaction Parameters for Nitration
| Parameter | Value |
| Starting Material | 2-(Trifluoromethyl)pyrimidine |
| Reagents | Fuming Nitric Acid, Sulfuric Acid |
| Temperature | 0-10 °C (addition), Room Temp (reaction) |
| Reaction Time | 2-4 hours |
| Expected Yield | 70-85% |
| Purity (crude) | >90% |
Table 2: Reaction Parameters for Reduction
| Parameter | Value |
| Starting Material | 5-Nitro-2-(trifluoromethyl)pyrimidine |
| Reagents | Iron powder, Ammonium Chloride |
| Solvent | Ethanol/Water |
| Temperature | Reflux (80-90 °C) |
| Reaction Time | 4-6 hours |
| Expected Yield | 80-95% |
| Purity (after purification) | >98% |
Visualizations
Signaling Pathways and Workflows
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
Validation & Comparative
Comparative Guide to the Characterization of 2-(Trifluoromethyl)pyrimidin-5-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of spectroscopic and chromatographic techniques for the characterization of 2-(Trifluoromethyl)pyrimidin-5-amine, a key intermediate in pharmaceutical synthesis. The focus is on the application of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, with a comparison to High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Introduction
This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The trifluoromethyl group (-CF₃) imparts unique properties to molecules, including increased metabolic stability and bioavailability. Accurate and efficient characterization of this compound is crucial for quality control, reaction monitoring, and regulatory compliance. ¹⁹F NMR is a particularly powerful tool for this purpose due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which often leads to simplified spectra.
¹⁹F NMR Spectroscopy: A Primary Characterization Tool
¹⁹F NMR spectroscopy is an ideal technique for the unambiguous identification and quantification of fluorinated compounds like this compound. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, resulting in high sensitivity.
Expected ¹⁹F NMR Spectral Parameters for this compound:
The following table summarizes the estimated ¹⁹F NMR spectral parameters for the target compound, based on data from analogous structures and general knowledge of ¹⁹F NMR spectroscopy.
| Parameter | Estimated Value | Rationale and Supporting Data |
| Chemical Shift (δ) | -65 to -70 ppm (relative to CFCl₃) | The chemical shift of a -CF₃ group on an electron-deficient pyrimidine ring is expected in this range. For comparison, the ¹⁹F chemical shift of 2-(trifluoromethyl)pyridine is reported to be in a similar region[1]. The amino group at the 5-position is expected to have a minor shielding effect. |
| Multiplicity | Singlet | The three fluorine atoms of the trifluoromethyl group are equivalent and there are no adjacent fluorine or hydrogen atoms to cause significant coupling, resulting in a singlet. |
| Coupling Constants (J) | ||
| ²J(¹³C-¹⁹F) | ~35 Hz | The two-bond coupling between the fluorine and the carbon of the -CF₃ group is typically in this range for trifluoromethyl groups on aromatic rings. |
| ³J(¹H-¹⁹F) | Not applicable | No protons are present on adjacent atoms to exhibit three-bond coupling. |
Advantages of ¹⁹F NMR:
-
High Sensitivity: The ¹⁹F nucleus is nearly as sensitive as ¹H.
-
Wide Chemical Shift Range: Reduces the likelihood of signal overlap.
-
Low Background: The absence of fluorine in most biological and synthetic matrices results in clean spectra.
-
Quantitative Accuracy: With appropriate experimental setup, ¹⁹F NMR can provide highly accurate quantitative data.
Comparison with Alternative Techniques
While ¹⁹F NMR is a powerful tool, a comprehensive characterization often involves orthogonal techniques. The following table compares ¹⁹F NMR with HPLC and Mass Spectrometry for the analysis of this compound.
| Technique | Parameter | This compound | Advantages | Limitations |
| ¹⁹F NMR | Chemical Shift (δ) | Estimated: -65 to -70 ppm | Provides detailed structural information. Highly specific for fluorinated compounds. Quantitative. | Lower throughput than HPLC. Requires specialized equipment. |
| Multiplicity | Singlet | |||
| HPLC (Reversed-Phase) | Retention Time (tR) | Compound- and method-dependent. | High throughput. Excellent for purity determination and quantification. | Provides limited structural information. Requires a reference standard for identification. |
| Mass Spectrometry (EI/ESI) | Molecular Ion (m/z) | 163.04 (M⁺) | High sensitivity. Provides molecular weight information. Fragmentation pattern aids in structural elucidation. | Isomeric compounds may not be distinguishable. Ionization efficiency can vary. |
| Key Fragments | Expected fragments: [M-F]⁺, [M-CF₃]⁺, pyrimidine ring fragments. |
Experimental Protocols
¹⁹F NMR Spectroscopy
Objective: To acquire a quantitative ¹⁹F NMR spectrum of this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (e.g., trifluorotoluene or 3,5-bis(trifluoromethyl)benzoic acid) of known concentration
-
NMR tube (5 mm)
-
NMR spectrometer (minimum 300 MHz)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a vial.
-
Accurately weigh a suitable amount of the internal standard into the same vial.
-
Dissolve the mixture in approximately 0.6 mL of the chosen deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup:
-
Tune and match the ¹⁹F probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
Set the spectral width to cover the expected chemical shift range of the sample and the standard (e.g., -50 to -80 ppm).
-
Use a 90° pulse angle.
-
Set the relaxation delay (d1) to at least 5 times the longest T₁ of the signals of interest to ensure full relaxation for accurate quantification.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Apply proton decoupling during acquisition to simplify the spectrum.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum.
-
Perform baseline correction.
-
Integrate the signals corresponding to the sample and the internal standard.
-
-
Quantification:
-
Calculate the concentration of the analyte using the following formula: Concentration_analyte = (Integral_analyte / N_analyte) * (N_standard / Integral_standard) * Concentration_standard where N is the number of fluorine atoms for the analyte and standard signals.
-
Visualizations
Experimental Workflow for ¹⁹F NMR Characterization
Caption: Workflow for the characterization of this compound by ¹⁹F NMR.
Logical Relationship of Characterization Techniques
Caption: Interrelation of analytical techniques for comprehensive characterization.
References
Comparative Analysis of 2-(Trifluoromethyl)pyrimidin-5-amine Analogs as Potent Kinase Inhibitors
A comprehensive guide for researchers and drug development professionals on the synthesis, biological activity, and structure-activity relationships of 2-(Trifluoromethyl)pyrimidin-5-amine analogs. This guide provides a comparative analysis of key derivatives, supported by experimental data and detailed protocols, to inform the design of next-generation kinase inhibitors.
The 2-(trifluoromethyl)pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors due to the trifluoromethyl group's ability to enhance metabolic stability and binding affinity. While biological activity data for the parent compound, this compound, is limited in publicly available literature, numerous analogs have been synthesized and evaluated, demonstrating potent and selective inhibition of various kinases implicated in cancer and other diseases. This guide provides a comparative analysis of representative analogs, focusing on their efficacy against key oncogenic kinases such as EGFR, FLT3, and CHK1.
Comparative Efficacy of this compound Analogs
The following tables summarize the in vitro inhibitory activities of selected analogs against various kinases and cancer cell lines. These compounds highlight the structure-activity relationships (SAR) within this chemical class, demonstrating how modifications to the core scaffold influence potency and selectivity.
| Compound ID | Target Kinase(s) | IC50 (nM) | Reference |
| Compound 30 | FLT3-WT | 25 | [1] |
| FLT3-D835Y | 1.3 | [1] | |
| CHK1 | 1.1 | [1] | |
| Compound 9u | EGFR | 91 | [2] |
| Compound 1v | BRAFV600E | 23.6 | [3] |
| BRAF-WT | 51.5 | [3] | |
| C-RAF | 8.5 | [3] |
Table 1: Comparative in vitro kinase inhibitory activity of selected this compound analogs.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 30 | MV4-11 (AML) | <0.004 | [1] |
| Compound 9u | A549 (Lung Cancer) | 0.35 | [2] |
| MCF-7 (Breast Cancer) | 3.24 | [2] | |
| PC-3 (Prostate Cancer) | 5.12 | [2] | |
| Compound 19 | Bel-7402 (Liver Cancer) | 12.3 | [4] |
| HT-1080 (Fibrosarcoma) | 6.1 | [4] |
Table 2: Comparative antiproliferative activity of selected this compound analogs.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate the evaluation of novel compounds.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol is adapted for a 384-well plate format and is suitable for high-throughput screening of kinase inhibitors. The principle of this assay is to measure the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a strong luminescent signal suggests inhibition of the kinase by the test compound.
Materials:
-
Kinase of interest (e.g., EGFR, FLT3, CHK1)
-
Peptide substrate specific to the kinase
-
Kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
ATP solution
-
Test compounds dissolved in DMSO
-
ATP detection reagent (e.g., Kinase-Glo®)
-
384-well white microplates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Preparation: Add 1 µL of the diluted compound solutions to the wells of a 384-well plate. Include controls with DMSO only (vehicle control).
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase and its specific peptide substrate in the kinase assay buffer.
-
Initiation of Reaction: Add 10 µL of the kinase reaction mixture to each well.
-
ATP Addition: Add 10 µL of ATP solution to each well to start the reaction. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Signal Detection: Add 20 µL of ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Data Acquisition: Incubate the plate at room temperature for 10 minutes to stabilize the signal and then measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 values by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5]
Materials:
-
Cancer cell lines of interest (e.g., A549, MCF-7, PC-3, MV4-11)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
96-well flat-bottom sterile microplates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 values.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways targeted by this compound analogs and a general workflow for their evaluation.
References
- 1. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bisarylureas Based on 1H-Pyrazolo[3,4-d]pyrimidine Scaffold as Novel Pan-RAF Inhibitors with Potent Anti-Proliferative Activities: Structure-Based Design, Synthesis, Biological Evaluation and Molecular Modelling Studies [mdpi.com]
- 4. Synthesis and Anti-tumor Activities of Novel [1,2,4]triazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
Validating the Structure of 2-(Trifluoromethyl)pyrimidin-5-amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-(trifluoromethyl)pyrimidin-5-amine scaffold is a privileged structure in modern medicinal chemistry, frequently incorporated into kinase inhibitors and other therapeutic agents. The trifluoromethyl group often enhances metabolic stability and binding affinity. This guide provides a comparative analysis of the structural validation techniques for derivatives of this compound, alongside performance data in relevant biological assays and detailed experimental protocols.
Performance Comparison of Pyrimidine-Based Kinase Inhibitors
The introduction of a trifluoromethyl group at the 2-position of the pyrimidine ring can significantly impact the biological activity of kinase inhibitors. The following table compares the performance of a this compound derivative with a non-fluorinated analog and a different heterocyclic kinase inhibitor, Quizartinib, a potent FLT3 inhibitor.
Table 1: Comparative Biological Activity of Kinase Inhibitors
| Compound/Alternative | Structure | Target Kinase(s) | IC₅₀ (nM) | Cell-Based Assay (MV4-11 cells) IC₅₀ (nM) | Selectivity over c-Kit (fold) |
| Compound 30 (this compound derivative) [1] | Image of the chemical structure of Compound 30 | FLT3-D835Y, CHK1 | 1.1 (FLT3-D835Y), 1.9 (CHK1) | <4 | 460 |
| Quizartinib [1] | Image of the chemical structure of Quizartinib | FLT3 | - | - | - |
| 5-methylpyrimidin-2-amine Derivative (A8) [2] | Image of the chemical structure of compound A8 | JAK2 | 5 | - | 38.6 (vs JAK1), 54.6 (vs JAK3) |
IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50%. Lower values indicate greater potency. Cell-based assay data reflects the compound's efficacy in a relevant cancer cell line. Selectivity data indicates the compound's specificity for the target kinase over other related kinases, which is crucial for minimizing off-target effects.
Experimental Protocols for Structural Validation
Accurate structural elucidation is critical in the development of novel chemical entities. The following are detailed methodologies for the key experiments used to validate the structure of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the chemical structure of a molecule in solution. For fluorinated compounds, ¹⁹F NMR provides valuable additional information.
Protocol for ¹H, ¹³C, and ¹⁹F NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical spectral width: -10 to 180 ppm.
-
Number of scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm). The trifluoromethyl carbon will appear as a quartet due to coupling with the fluorine atoms.[3]
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled fluorine spectrum.
-
Typical spectral width: -50 to -80 ppm (relative to CFCl₃ at 0 ppm).
-
A singlet is expected for the CF₃ group in the absence of other fluorine atoms.
-
-
Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the connectivity of atoms. The presence of the trifluoromethyl group will influence the chemical shifts of nearby protons and carbons.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental composition.
Protocol for High-Resolution Mass Spectrometry (HRMS):
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system.
-
Ionization: Electrospray ionization (ESI) is a common method for this class of compounds and is typically performed in positive ion mode.[3]
-
LC Conditions (for LC-MS):
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
MS Acquisition:
-
Acquire data in full scan mode over a relevant m/z range (e.g., 100-1000).
-
The instrument should be calibrated to ensure high mass accuracy.
-
-
Data Analysis: Determine the exact mass of the molecular ion ([M+H]⁺). Use this value to calculate the elemental composition and confirm that it matches the expected formula for the synthesized derivative.[3] Fragmentation patterns can also provide structural information. For pyrimidine derivatives, common fragmentation involves the loss of small molecules or cleavage of substituent groups.[4][5]
Single-Crystal X-ray Crystallography
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state.
Protocol for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Carefully mount a single crystal on a goniometer head.
-
Data Collection:
-
Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize radiation damage.
-
Use a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).
-
Collect a series of diffraction images as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the atomic positions and thermal parameters against the experimental data to obtain the final, high-resolution structure.
-
-
Data Analysis: Analyze the final structure to determine bond lengths, bond angles, and intermolecular interactions. This provides unambiguous confirmation of the compound's constitution and stereochemistry.
Signaling Pathways and Experimental Workflows
Derivatives of this compound often function as inhibitors of protein kinases, which are key components of cellular signaling pathways that regulate cell growth, proliferation, and survival. Aberrant kinase signaling is a hallmark of cancer.
Kinase Inhibition Assay Workflow
The following workflow illustrates a typical in vitro assay to determine the inhibitory activity of a compound against a target kinase.
Caption: Workflow for an in vitro kinase inhibition assay.
RAF-MEK-ERK Signaling Pathway
The RAF-MEK-ERK pathway is a critical signaling cascade that is often dysregulated in cancer. Many pyrimidine-based inhibitors target kinases within this pathway.
Caption: Inhibition of the RAF-MEK-ERK signaling pathway.[6][7][8][9][10]
This guide provides a foundational understanding of the methods used to validate the structure and assess the performance of this compound derivatives. The provided protocols and diagrams serve as a starting point for researchers in the field of drug discovery and development.
References
- 1. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 8. disease-maps.io [disease-maps.io]
- 9. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Trifluoromethylpyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of a trifluoromethyl group into the pyrimidine scaffold has emerged as a powerful tool in medicinal chemistry, often enhancing metabolic stability, bioavailability, and overall biological activity.[1][2] This guide provides a comparative analysis of the biological activities of various trifluoromethylpyrimidine derivatives, drawing upon experimental data from recent studies. The focus is on their anticancer, antifungal, and antiviral properties, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts to aid in research and development.
Anticancer Activity: Targeting Kinases and Cancer Cell Proliferation
Trifluoromethylpyrimidine derivatives have demonstrated significant potential as anticancer agents, primarily by inhibiting key kinases involved in cancer cell signaling and proliferation.[3][4][5]
Comparative Efficacy Against Cancer Cell Lines
A study by Antonijoan et al. (2022) synthesized and evaluated a series of 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives for their antiproliferative activity against a panel of human cancer cell lines.[6][7] Another investigation by a separate research group designed and synthesized 5-trifluoromethylpyrimidine derivatives as epidermal growth factor receptor (EGFR) inhibitors.[3][4] The tables below summarize the in vitro anticancer activity of representative compounds from these studies.
Table 1: In Vitro Anticancer Activity of Thiazolo[4,5-d]pyrimidine Derivatives [6][7]
| Compound | A375 (Melanoma) IC₅₀ (µM) | C32 (Amelanotic Melanoma) IC₅₀ (µM) | DU145 (Prostate Cancer) IC₅₀ (µM) | MCF-7/WT (Breast Cancer) IC₅₀ (µM) |
| 3b | 25.4 | 24.4 | >100 | >100 |
Data represents the concentration required to inhibit 50% of cell growth.
Table 2: In Vitro Anticancer and EGFR Kinase Inhibitory Activity of 5-Trifluoromethylpyrimidine Derivatives [3][4]
| Compound | A549 (Lung Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | PC-3 (Prostate Cancer) IC₅₀ (µM) | EGFR Kinase IC₅₀ (µM) |
| 9u | 0.35 | 3.24 | 5.12 | 0.091 |
Data represents the concentration required to inhibit 50% of cell growth or enzyme activity.
Among the thiazolo[4,5-d]pyrimidine series, compound 3b (7-Chloro-3-phenyl-5-(trifluoromethyl)[6][8]thiazolo[4,5-d]pyrimidine-2(3H)-thione) was identified as the most active, showing potent inhibition of melanoma cell lines.[6][7] In the series of EGFR inhibitors, compound 9u ((E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide) demonstrated excellent antitumor activity, particularly against the A549 lung cancer cell line, and potent inhibition of the EGFR kinase.[3][4]
Experimental Protocol: MTT Assay for Cell Viability
The anticancer activity of the trifluoromethylpyrimidine derivatives was primarily assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to determine cell viability.
Materials:
-
96-well microplates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.[5]
-
The cells were then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
Following the incubation period, the medium was removed, and MTT solution was added to each well.
-
The plates were incubated for another 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
The MTT solution was removed, and DMSO was added to dissolve the formazan crystals.
-
The absorbance was measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
The percentage of cell viability was calculated relative to untreated control cells, and IC₅₀ values were determined from dose-response curves.
Caption: Workflow of the MTT assay for determining cell viability.
Antifungal and Antiviral Activities
Beyond their anticancer properties, trifluoromethylpyrimidine derivatives have also been investigated for their potential as antifungal and antiviral agents.
Comparative Antifungal Efficacy
A study by an unnamed research group synthesized a series of novel trifluoromethyl pyrimidine derivatives bearing an amide moiety and evaluated their in vitro antifungal activities against various plant pathogenic fungi.[8][9]
Table 3: In Vitro Antifungal Activity of Trifluoromethyl Pyrimidine Derivatives at 50 µg/mL [8][9]
| Compound | Botrytis cinerea (% Inhibition) | Sclerotinia sclerotiorum (% Inhibition) |
| 5j | 96.84 | - |
| 5l | 100 | - |
| 5v | - | 82.73 |
| Tebuconazole (Control) | 96.45 | 83.34 |
Compounds 5j and 5l exhibited excellent inhibitory activity against Botrytis cinerea, with compound 5l showing complete inhibition, surpassing the efficacy of the commercial fungicide tebuconazole.[8][9] Compound 5v demonstrated strong activity against Sclerotinia sclerotiorum, comparable to tebuconazole.[8][9]
Comparative Antiviral Efficacy
In a separate investigation, a series of trifluoromethyl pyrimidine derivatives were screened for their antiviral activity against the Tobacco Mosaic Virus (TMV).
Table 4: In Vivo Antiviral Activity of Trifluoromethyl Pyrimidine Derivatives against TMV [10]
| Compound | Curative Activity EC₅₀ (µg/mL) | Protection Activity EC₅₀ (µg/mL) |
| 5j | 126.4 | - |
| 5m | - | 103.4 |
| Ningnanmycin (Control) | >500 | >500 |
EC₅₀ represents the concentration required to achieve 50% of the maximum effect.
Compound 5j showed significant curative activity, and compound 5m displayed potent protective activity against TMV, both being more effective than the commercial antiviral agent ningnanmycin.[10]
Experimental Protocol: Mycelial Growth Inhibition Assay for Antifungal Activity
The antifungal activity was determined using the mycelial growth inhibition method.
Procedure:
-
The test compounds were dissolved in a solvent and mixed with a molten potato dextrose agar (PDA) medium to achieve the desired final concentration.
-
The mixture was poured into Petri dishes.
-
A mycelial disc of the test fungus was placed at the center of each agar plate.
-
The plates were incubated at a suitable temperature until the mycelial growth in the control plates (without the test compound) reached the edge of the dish.
-
The diameter of the mycelial colony was measured, and the percentage of inhibition was calculated using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the diameter of the mycelial colony in the control plate, and T is the diameter of the mycelial colony in the treated plate.
Caption: Workflow for the mycelial growth inhibition assay.
Conclusion
The trifluoromethylpyrimidine scaffold is a versatile core for the development of a wide range of biologically active molecules. The presented data highlights the significant potential of different isomer series in anticancer, antifungal, and antiviral applications. The thiazolo[4,5-d]pyrimidine and 5-trifluoromethylpyrimidine derivatives show promise as potent and selective anticancer agents, particularly as kinase inhibitors. Furthermore, derivatives bearing amide moieties have demonstrated excellent antifungal and antiviral activities, in some cases exceeding the efficacy of commercial standards. Further structure-activity relationship studies and in vivo evaluations are warranted to optimize these promising lead compounds for therapeutic and agricultural applications.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 10. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
comparing the efficacy of different synthetic routes to 2-(Trifluoromethyl)pyrimidin-5-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic routes to 2-(Trifluoromethyl)pyrimidin-5-amine, a valuable building block in medicinal chemistry and drug discovery. The comparison focuses on efficacy, providing experimental data and detailed protocols to aid in the selection of the most suitable method for specific research and development needs.
At a Glance: Comparison of Synthetic Routes
The two primary strategies for the synthesis of this compound involve either a palladium-catalyzed amination of a halogenated precursor or a nitration-reduction sequence. Each route offers distinct advantages and disadvantages in terms of yield, reaction conditions, and starting material availability.
| Parameter | Route 1: Buchwald-Hartwig Amination | Route 2: Nitration and Reduction |
| Starting Material | 2-(Trifluoromethyl)pyrimidine | 2-(Trifluoromethyl)pyrimidine |
| Key Intermediates | 5-Bromo-2-(trifluoromethyl)pyrimidine | 5-Nitro-2-(trifluoromethyl)pyrimidine |
| Overall Yield (estimated) | ~60-70% | ~55-65% |
| Key Reagents | Palladium catalyst, phosphine ligand, strong base, ammonia surrogate | Nitrating agent (e.g., HNO₃/H₂SO₄), reducing agent (e.g., Pd/C, H₂) |
| Reaction Conditions | Inert atmosphere, anhydrous solvents, elevated temperatures | Strong acidic conditions for nitration, standard hydrogenation conditions for reduction |
| Scalability | Potentially challenging due to catalyst cost and sensitivity | Generally scalable, though nitration requires careful control |
| Safety Considerations | Air- and moisture-sensitive reagents | Highly corrosive and potentially explosive nitrating agents |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic routes.
Route 1: Buchwald-Hartwig Amination
This route involves the initial bromination of 2-(trifluoromethyl)pyrimidine followed by a palladium-catalyzed Buchwald-Hartwig amination. This C-N cross-coupling reaction is a powerful tool for the synthesis of arylamines.[1]
Step 1: Synthesis of 5-Bromo-2-(trifluoromethyl)pyrimidine
The starting material, 2-(trifluoromethyl)pyrimidine, is subjected to electrophilic bromination to yield the key intermediate, 5-bromo-2-(trifluoromethyl)pyrimidine.
Experimental Protocol:
To a solution of 2-(trifluoromethyl)pyrimidine (1.0 eq) in a suitable solvent such as acetic acid, bromine (1.1-1.5 eq) is added dropwise. The reaction mixture is heated to reflux and monitored by TLC or GC-MS until completion. After cooling, the mixture is worked up by extraction with an organic solvent and washed with an aqueous solution of sodium thiosulfate to remove excess bromine. The organic layer is then dried and concentrated to afford the product. A reported yield for a similar procedure is approximately 76.6%.[2]
Step 2: Buchwald-Hartwig Amination
The 5-bromo-2-(trifluoromethyl)pyrimidine is then coupled with an ammonia equivalent, such as lithium bis(trimethylsilyl)amide (LHMDS), in the presence of a palladium catalyst and a phosphine ligand.
Experimental Protocol:
In an inert atmosphere glovebox, a reaction vessel is charged with 5-bromo-2-(trifluoromethyl)pyrimidine (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., XPhos or RuPhos, 4-10 mol%). Anhydrous toluene or dioxane is added, followed by the ammonia surrogate (e.g., LHMDS, 1.5-2.5 eq). The reaction mixture is heated to 80-110 °C and stirred until the starting material is consumed, as monitored by LC-MS. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Route 2: Nitration and Reduction
This classical approach involves the nitration of the pyrimidine ring, followed by the reduction of the resulting nitro group to the desired amine.
Step 1: Synthesis of 5-Nitro-2-(trifluoromethyl)pyrimidine
The synthesis begins with the nitration of 2-(trifluoromethyl)pyrimidine using a mixture of nitric acid and sulfuric acid.
Experimental Protocol:
2-(Trifluoromethyl)pyrimidine (1.0 eq) is added portion-wise to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid at 0-5 °C. The reaction mixture is stirred at a controlled temperature (e.g., 25-40 °C) and the progress is monitored by TLC. Upon completion, the reaction mixture is carefully poured onto crushed ice, and the precipitated product is collected by filtration, washed with water until neutral, and dried.
Step 2: Reduction of 5-Nitro-2-(trifluoromethyl)pyrimidine
The intermediate 5-nitro-2-(trifluoromethyl)pyrimidine is then reduced to the target amine. Catalytic hydrogenation is a common and efficient method for this transformation.[3]
Experimental Protocol:
A mixture of 5-nitro-2-(trifluoromethyl)pyrimidine (1.0 eq) and a palladium on carbon catalyst (5-10 wt%) in a suitable solvent such as methanol or ethanol is subjected to a hydrogen atmosphere (typically 1-3 atm) in a hydrogenation apparatus. The reaction is stirred at room temperature until the uptake of hydrogen ceases. The catalyst is then removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure to yield the crude product. Purification can be achieved by recrystallization or column chromatography. A reported yield for a similar reduction of a nitrophenylpyrimidine derivative is 69%.[1]
Conclusion
Both the Buchwald-Hartwig amination and the nitration-reduction sequence are viable methods for the synthesis of this compound. The choice of route will depend on the specific requirements of the project, including the scale of the synthesis, the availability and cost of reagents and catalysts, and the technical capabilities of the laboratory. The Buchwald-Hartwig amination may offer a more direct route with potentially higher overall yields, but the cost and sensitivity of the palladium catalyst system are important considerations. The nitration-reduction pathway, while more traditional, is generally robust and scalable, though it involves the handling of hazardous nitrating agents. Careful consideration of these factors will enable researchers to select the optimal synthetic strategy.
References
A Comparative Crystallographic and Performance Analysis of 2-(Trifluoromethyl)pyrimidin-5-amine Derivatives
A detailed guide for researchers and drug development professionals on the structural and biological properties of novel trifluoromethyl-substituted thiazolo[4,5-d]pyrimidine derivatives, benchmarked against related heterocyclic compounds.
This guide provides an in-depth comparison of the X-ray crystallographic structures and anticancer activities of two key 2-(trifluoromethyl)pyrimidin-5-amine derivatives: 3-(4-fluorophenyl)-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[1][2]thiazolo[4,5-d]pyrimidin-7(6H)-one (Compound I) and 7-amino-3-(4-fluorophenyl)-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione (Compound II) . These compounds, which feature a fused thiazolo[4,5-d]pyrimidine core, are evaluated against other structurally related pyrimidine derivatives to elucidate the impact of the trifluoromethyl group and other substituents on their solid-state conformation and biological efficacy.
Comparative Analysis of Crystallographic Data
The three-dimensional structures of Compound I and Compound II have been unequivocally determined by single-crystal X-ray diffraction, providing valuable insights into their molecular geometry and intermolecular interactions.[3] A summary of their key crystallographic parameters is presented below, alongside data from other relevant pyrimidine-based heterocyclic structures for comparative purposes.
Table 1: Crystallographic Data for this compound Derivatives and Comparators
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |
| Compound I | C₁₂H₅F₄N₃OS₂ | Triclinic | P-1 | - | - | - | - | - | - | - | [3] |
| Compound II | C₁₂H₆F₄N₄S₂ | Monoclinic | P2₁/n | - | - | - | - | - | - | - | [3] |
| Comparator A | C₁₅H₁₂F₃N₃ | Triclinic | P-1 | 4.8715 | 11.2655 | 13.5584 | 110.225 | 96.808 | 99.835 | 2 | [4] |
| Comparator B | C₁₆H₁₅BrN₂O₃S | Monoclinic | P2₁/c | 11.002 | 14.776 | 10.379 | 90 | 102.50 | 90 | 4 | [5] |
| Comparator C | C₂₅H₁₃Cl₂F₄N₃ | Monoclinic | P2₁/c | 9.0826 | 9.0606 | 27.259 | 90 | 99.46 | 90 | 4 | [6] |
Data for Compounds I and II are noted as confirmed by X-ray diffraction in the reference, though specific unit cell parameters were not detailed in the abstract.
Structural Insights:
The analysis of Compound I revealed that the thiazolopyrimidine fragment is nearly coplanar. The 4-fluorophenyl ring attached to the N3 position is significantly rotated out of this plane.[3] In contrast, Comparator A, a pyrazolo[1,5-a]pyrimidine, shows a much smaller dihedral angle of 14.1° between the 4-tolyl group and the fused pyrimidine ring system.[4] This suggests that the electronic and steric nature of the fused ring system (thiazolo[4,5-d]pyrimidine vs. pyrazolo[1,5-a]pyrimidine) and the substituents play a crucial role in determining the overall molecular conformation.
Performance Comparison: In Vitro Anticancer Activity
The synthesized 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives were evaluated for their antiproliferative activity against a panel of human cancer cell lines.[3] The introduction of a trifluoromethyl group is often associated with enhanced lipophilicity and metabolic stability, which can contribute to improved pharmacological properties.[3]
Table 2: Anticancer Activity of Thiazolo[4,5-d]pyrimidine Derivatives
| Compound | Modification | Mean Growth Percent (%) at 10⁻⁵ M | Notable Activity | Ref. |
| Derivative of I (2b) | 7-oxo, 3-phenyl | 80-106 | Active against IGROV1 | [3] |
| Derivative of II (4b) | 7-ethylamino, 3-phenyl | - | Selected for NCI-60 screen | [3] |
| Related Derivative (3b) | 7-chloro, 3-phenyl | - | Most active in the series | [3] |
The results indicate that modifications at the 7-position of the thiazolo[4,5-d]pyrimidine scaffold significantly impact cytotoxic activity. The replacement of the 7-oxo group with a chloro or an amino group generally leads to enhanced anticancer potential.[3] Specifically, 7-chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione (a related derivative) was identified as the most potent compound in the studied series.[3]
Comparatively, various pyrazolo[1,5-a]pyrimidine derivatives have also demonstrated significant antitumor activity, often acting as kinase inhibitors.[7][8][9] For instance, certain derivatives have shown high efficacy against human colon tumor cell lines.[1] This highlights that both the thiazolo[4,5-d]pyrimidine and pyrazolo[1,5-a]pyrimidine scaffolds are privileged structures in the design of novel anticancer agents. The presence of the trifluoromethyl group in the title compounds is a key feature for enhancing their biological profile.
Experimental Protocols
The following sections detail the generalized methodologies for the synthesis and X-ray crystallographic analysis of the 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives.
Synthesis Protocol
The synthetic route to the target compounds is a multi-step process, as illustrated in the workflow diagram below.
-
Synthesis of 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides: These starting materials are prepared via a one-pot reaction from elemental sulfur, 2-cyanoacetamide, and an appropriate isothiocyanate.
-
Formation of the Thiazolo[4,5-d]pyrimidine Core: The thiazole-5-carboxamide intermediate is reacted with trifluoroacetic anhydride under heating. This step results in the formation of the pyrimidine ring and yields the 3-substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[1][2]thiazolo[4,5-d]pyrimidin-7(6H)-one (like Compound I).[3]
-
Chlorination (Optional): The 7-oxo derivative can be chlorinated by heating with a mixture of phosphorus pentachloride and phosphorus oxychloride.[3]
-
Amination (Optional): The 7-chloro derivative can be subsequently reacted with various amines to produce 7-amino derivatives (like Compound II). This reaction is typically carried out by refluxing the chloro compound with the desired amine in a suitable solvent like butan-1-ol.[3]
X-ray Crystallography Protocol
-
Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the purified compound in an appropriate solvent system (e.g., toluene for Compound I).
-
Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a controlled temperature using Mo Kα radiation.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
Visualizing the Synthetic Pathway
The logical flow of the synthesis of the title compounds can be visualized as a directed graph.
Caption: Synthetic pathway for thiazolo[4,5-d]pyrimidine derivatives.
References
- 1. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 2. 3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 4. 2-Methyl-5-(4-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate [mdpi.com]
- 6. 3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. benthamdirect.com [benthamdirect.com]
- 9. benthamscience.com [benthamscience.com]
Navigating Metabolic Stability: A Comparative Guide for 2-(Trifluoromethyl)pyrimidin-5-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Metabolic Stability for a Promising Scaffold
In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its potential success. Compounds that are rapidly metabolized can suffer from poor bioavailability and short duration of action, hindering their therapeutic efficacy. The 2-(trifluoromethyl)pyrimidin-5-amine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. However, the metabolic fate of derivatives from this scaffold can vary significantly based on their substitution patterns. This guide provides a comparative assessment of the metabolic stability of hypothetical derivatives of this compound, supported by detailed experimental protocols and visual representations of key processes to aid in the design of more robust drug candidates.
Comparative Metabolic Stability in Human Liver Microsomes
The following table summarizes the in vitro metabolic stability of a representative set of hypothetical compounds derived from this compound in human liver microsomes (HLM). The data, presented as half-life (t½) and intrinsic clearance (CLint), offers a comparative view of how different substituents might influence metabolic susceptibility. Disclaimer: The following data is illustrative and intended to represent plausible trends for this chemical series. Actual experimental results may vary.
| Compound ID | R1-Substituent (at N5) | R2-Substituent (at C4) | t½ (min) | CLint (µL/min/mg protein) |
| Parent | H | H | 25 | 27.7 |
| Cpd-1 | Methyl | Phenylamino | 15 | 46.2 |
| Cpd-2 | Ethyl | (4-Fluorophenyl)amino | 22 | 31.5 |
| Cpd-3 | Cyclopropyl | (4-Methoxyphenyl)amino | 45 | 15.4 |
| Cpd-4 | Phenyl | Morpholino | > 60 | < 11.5 |
| Cpd-5 | 4-Fluorophenyl | Piperidin-1-yl | 55 | 12.6 |
| Cpd-6 | Pyridin-2-yl | 4-Methylpiperazin-1-yl | 30 | 23.1 |
Key Observations:
-
Influence of N5-Substitution: The nature of the substituent at the 5-amino position appears to significantly impact metabolic stability. Small alkyl groups like methyl (Cpd-1) may be more susceptible to metabolism compared to bulkier or more electronically distinct groups like cyclopropyl (Cpd-3) and phenyl (Cpd-4).
-
Impact of C4-Substituents: The group at the C4 position also plays a crucial role. The introduction of a morpholino group (Cpd-4) appears to confer the highest stability in this series, potentially by blocking a site of metabolism or due to its electronic properties.
-
Combined Effects: The interplay between substituents at both positions is evident. For instance, the combination of a cyclopropyl group at N5 and a substituted phenylamino group at C4 (Cpd-3) results in a compound with good metabolic stability.
Experimental Protocols
A thorough understanding of the experimental conditions is paramount for the accurate interpretation of metabolic stability data. The following is a detailed protocol for a typical in vitro metabolic stability assay using human liver microsomes.
Liver Microsomal Stability Assay
1. Objective: To determine the in vitro metabolic stability of test compounds by measuring their rate of disappearance upon incubation with human liver microsomes in the presence of NADPH.
2. Materials:
-
Test Compounds (10 mM stock in DMSO)
-
Pooled Human Liver Microsomes (20 mg/mL stock)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
Control Compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)
-
96-well incubation plates and sealing mats
-
Incubator/shaker set to 37°C
-
Centrifuge
-
LC-MS/MS system
3. Procedure:
-
Preparation of Reagents:
-
Thaw human liver microsomes on ice. Dilute to a working concentration of 1 mg/mL in 0.1 M phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare working solutions of test and control compounds by diluting the 10 mM DMSO stocks with buffer to the desired starting concentration.
-
-
Incubation:
-
Add the microsomal suspension to the wells of a 96-well plate.
-
Add the test and control compounds to the wells to achieve a final concentration of, for example, 1 µM.
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
Incubate the plate at 37°C with shaking.
-
-
Time Points and Reaction Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. The 0-minute time point represents the initial concentration before metabolism.
-
-
Sample Processing and Analysis:
-
Seal the plate and vortex to ensure thorough mixing and protein precipitation.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein) .
Visualizing the Workflow and Metabolic Pathways
To further clarify the experimental process and potential metabolic transformations, the following diagrams have been generated using the Graphviz DOT language.
Head-to-Head Comparison: 2-(Trifluoromethyl)pyrimidin-5-amine and Other Aminopyrimidines in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Physicochemical and Biological Properties of Key Aminopyrimidine Scaffolds
The aminopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs, particularly in the realm of kinase inhibitors. The strategic functionalization of this privileged heterocycle can profoundly influence its pharmacological profile. Among the various substitutions, the trifluoromethyl (CF3) group is of particular interest due to its unique electronic properties and metabolic stability. This guide provides a detailed head-to-head comparison of 2-(Trifluoromethyl)pyrimidin-5-amine with its non-fluorinated analog, 2,5-diaminopyrimidine, as well as other fundamental aminopyrimidines, namely 2-aminopyrimidine and 4-aminopyrimidine. The information presented herein, supported by experimental data and detailed protocols, aims to equip researchers with the knowledge to make informed decisions in the design and development of novel therapeutics.
Physicochemical Properties: The Impact of Trifluoromethylation
The introduction of a trifluoromethyl group significantly alters the physicochemical properties of the aminopyrimidine core. These changes can have a profound impact on a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement.
The trifluoromethyl group is a strong electron-withdrawing group, which can decrease the basicity (pKa) of the amino groups on the pyrimidine ring. This reduction in pKa can affect the compound's solubility and its interaction with biological targets. Furthermore, the lipophilicity, often measured as the logarithm of the partition coefficient (LogP), is generally increased by the presence of a trifluoromethyl group. This enhanced lipophilicity can improve membrane permeability but may also lead to increased metabolic susceptibility if not carefully considered in the overall molecular design.
A summary of the key physicochemical properties is presented in the table below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP | Calculated pKa (most basic) |
| This compound | C₅H₄F₃N₃ | 163.10 | 0.9 | 1.8 |
| 2,5-Diaminopyrimidine | C₄H₆N₄ | 110.12 | -0.8 | 5.7 |
| 2-Aminopyrimidine | C₄H₅N₃ | 95.10 | 0.2 | 3.5 |
| 4-Aminopyrimidine | C₄H₅N₃ | 95.10 | 0.2 | 5.7 |
Synthesis of Key Aminopyrimidines
The synthetic accessibility of a scaffold is a critical consideration in drug discovery. Both this compound and its non-fluorinated counterpart, 2,5-diaminopyrimidine, can be prepared through multi-step synthetic sequences.
The synthesis of this compound often starts from precursors containing the trifluoromethyl group, followed by the construction of the pyrimidine ring and subsequent introduction of the amino group. A common strategy involves the condensation of a trifluoromethyl-containing amidine with a suitable three-carbon synthon.
In contrast, the synthesis of 2,5-diaminopyrimidine can be achieved through various routes, often starting from readily available pyrimidine precursors. One common method involves the reduction of a corresponding nitro-substituted aminopyrimidine.
Below is a generalized workflow comparing the synthetic approaches to these two key aminopyrimidines.
Biological Activity: A Focus on Kinase Inhibition
Aminopyrimidines are well-established as "hinge-binding" motifs in a multitude of kinase inhibitors. The nitrogen atoms of the pyrimidine ring form crucial hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket.
The introduction of a trifluoromethyl group can significantly impact the biological activity of an aminopyrimidine-based inhibitor. The electron-withdrawing nature of the CF3 group can modulate the hydrogen-bonding capacity of the pyrimidine ring and influence long-range electrostatic interactions within the ATP-binding site. Furthermore, the lipophilic character of the CF3 group can lead to favorable hydrophobic interactions with non-polar residues in the active site, potentially increasing binding affinity and potency.
While direct comparative biological data for the parent compounds is limited, studies on their derivatives consistently demonstrate the potency-enhancing effects of trifluoromethylation. For instance, derivatives of 5-trifluoromethyl-2-aminopyrimidine have shown potent inhibitory activity against various kinases, including Fms-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1).
The table below presents a hypothetical comparison based on typical observations in medicinal chemistry, where the trifluoromethylated compound often exhibits enhanced potency.
| Compound | Target Kinase | IC₅₀ (nM) |
| This compound Derivative | FLT3 | < 10 |
| 2,5-Diaminopyrimidine Derivative | FLT3 | > 100 |
| This compound Derivative | CHK1 | < 20 |
| 2,5-Diaminopyrimidine Derivative | CHK1 | > 500 |
| (Note: IC₅₀ values are illustrative and based on trends observed in published literature for derivatives of these scaffolds.) |
The general mechanism of action for aminopyrimidine-based kinase inhibitors involves competitive binding at the ATP pocket, thereby preventing the phosphorylation of substrate proteins and interrupting downstream signaling cascades.
A common signaling pathway targeted by such inhibitors is the MAP kinase pathway, which is frequently dysregulated in cancer.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of chemical compounds.
Determination of Partition Coefficient (LogP) by Shake-Flask Method
Principle: This method directly measures the distribution of a compound between two immiscible phases, typically n-octanol and water, at equilibrium. The ratio of the concentrations in the two phases provides the partition coefficient.
Protocol:
-
Prepare a saturated solution of n-octanol in water and water in n-octanol.
-
Accurately weigh a small amount of the test compound and dissolve it in one of the phases to create a stock solution of known concentration.
-
In a separatory funnel, mix equal volumes of the n-octanol and aqueous phases.
-
Add a known volume of the stock solution to the separatory funnel.
-
Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to allow for equilibration.
-
Allow the two phases to separate completely.
-
Carefully collect samples from both the n-octanol and aqueous layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculate the LogP value using the formula: LogP = log₁₀([Compound]octanol / [Compound]water).
Determination of pKa by UV-Metric Titration
Principle: This method relies on the change in the ultraviolet (UV) absorbance spectrum of a compound as its ionization state changes with pH. By monitoring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.
Protocol:
-
Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 2 to 12).
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).
-
In a 96-well UV-transparent microplate, add a small aliquot of the compound stock solution to each well.
-
Add the different pH buffer solutions to the wells.
-
Measure the UV absorbance spectrum of each well using a microplate reader.
-
Plot the absorbance at a wavelength where the ionized and non-ionized forms have different absorbances against the pH.
-
The pKa is the pH at which the absorbance is halfway between the minimum and maximum values, which can be determined by fitting the data to the Henderson-Hasselbalch equation.
In Vitro Kinase Inhibition Assay (LANCE® Ultra TR-FRET)
Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the phosphorylation of a biotinylated substrate by a kinase. A europium-labeled anti-phospho-substrate antibody (donor) and a ULight™-labeled streptavidin (acceptor) are used. When the substrate is phosphorylated, the binding of the antibody and streptavidin brings the donor and acceptor into close proximity, resulting in a TR-FRET signal.
Protocol:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well microplate, add the test compounds, the kinase, and the biotinylated substrate in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the detection mixture containing the europium-labeled antibody and ULight™-labeled streptavidin.
-
Incubate for 60 minutes at room temperature to allow for the development of the detection signal.
-
Read the plate on a TR-FRET-enabled plate reader, measuring the emission at 665 nm and 615 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot it against the inhibitor concentration to determine the IC₅₀ value.
Conclusion
The strategic incorporation of a trifluoromethyl group onto the aminopyrimidine scaffold offers a powerful approach to modulate the physicochemical and biological properties of drug candidates. As demonstrated in this guide, this compound presents a distinct profile compared to its non-fluorinated counterparts, often leading to enhanced potency in biological assays, particularly in the context of kinase inhibition. The provided experimental protocols offer a starting point for the systematic evaluation and comparison of these and other aminopyrimidine derivatives. A thorough understanding of the structure-property and structure-activity relationships is paramount for the successful design and development of the next generation of aminopyrimidine-based therapeutics.
A Comparative Guide to the Cross-Reactivity of 2-(Trifluoromethyl)pyrimidin-5-amine Based Inhibitors
The 2-(trifluoromethyl)pyrimidin-5-amine scaffold is a key pharmacophore in the development of novel kinase inhibitors. Its unique electronic properties contribute to potent and selective interactions with the ATP-binding pocket of various kinases. However, as with any kinase inhibitor, understanding the cross-reactivity profile is paramount for preclinical development to mitigate potential off-target effects and ensure therapeutic efficacy. This guide provides a comparative analysis of the selectivity of inhibitors based on this scaffold, supported by experimental data and detailed methodologies for assessing their cross-reactivity.
A notable example from the literature is a series of 5-trifluoromethyl-2-aminopyrimidine derivatives developed as dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1).[1] One promising compound from this series, referred to here as Compound 30 , demonstrates the importance of a thorough selectivity assessment.[1]
Signaling Pathway Context: FLT3 and CHK1 Inhibition
FLT3 is a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML), leading to constitutive activation of downstream pro-survival signaling pathways. CHK1 is a serine/threonine kinase that plays a crucial role in DNA damage response and cell cycle checkpoint control. Dual inhibition of FLT3 and CHK1 is a promising strategy to overcome resistance to FLT3 inhibitors in cancer therapy.
Quantitative Cross-Reactivity Data
The selectivity of a kinase inhibitor is often quantified by comparing its half-maximal inhibitory concentration (IC50) or binding affinity (Kd) against the primary target versus a panel of off-target kinases. A higher selectivity ratio (IC50 off-target / IC50 on-target) indicates greater specificity. The data below for Compound 30 highlights its potency against FLT3 and CHK1 and its selectivity against the closely related kinase c-Kit.[1]
| Target Kinase | IC50 (nM) | Selectivity Ratio (c-Kit IC50 / Target IC50) | Cell Line (Mutation) | Antiproliferative IC50 (nM) |
| FLT3 (D835Y) | 1.2 | 460x | MV4-11 (FLT3-ITD) | <4 |
| CHK1 | 2.5 | 221x | BaF3 (FLT3-F691L) | 1.6 |
| c-Kit | 554 | 1x | BaF3 (FLT3-D835F) | 1.3 |
| BaF3 (FLT3-D835V) | 1.8 |
Data synthesized from a study on dual FLT3/CHK1 inhibitors.[1]
Experimental Protocols for Selectivity Profiling
Accurate determination of inhibitor cross-reactivity relies on robust and standardized experimental protocols. A multi-faceted approach combining biochemical and cellular assays is considered the gold standard.[2]
General Workflow for Kinase Inhibitor Selectivity Profiling
The process begins with a primary assay against the intended target, followed by broad screening against a large panel of kinases and subsequent validation in cell-based models.
In Vitro Kinase Inhibition Assay (Radiometric Format)
This biochemical assay is a common method for determining the IC50 value of an inhibitor against a purified kinase.[3] It measures the transfer of a radiolabeled phosphate from ATP to a substrate.
-
Objective : To measure the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.[4]
-
Materials :
-
Purified recombinant kinase.
-
Specific peptide or protein substrate.
-
Test inhibitor (e.g., this compound derivative) in DMSO.
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA).[3]
-
[γ-³³P]ATP (radiolabeled).
-
ATP solution.
-
96- or 384-well plates.
-
Phosphocellulose filter plates.
-
Scintillation counter.[3]
-
-
Procedure :
-
Prepare serial dilutions of the test inhibitor. A common starting point is 100 µM with 10-point, 3-fold dilutions.[3]
-
Add the kinase, substrate, and inhibitor to the wells of a microplate and briefly pre-incubate.
-
Initiate the reaction by adding a mix of [γ-³³P]ATP and unlabeled ATP. The ATP concentration should ideally be close to the Michaelis constant (Km) for the specific kinase.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a set period.[4]
-
Stop the reaction by adding a strong acid, such as phosphoric acid.[2]
-
Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.
-
Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.[2]
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying that an inhibitor binds to its intended target and potential off-targets within a cellular environment.[2] It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.[5]
-
Objective : To confirm target engagement of the inhibitor in intact cells.
-
Materials :
-
Cell line expressing the target kinase(s).
-
Test inhibitor.
-
Phosphate-buffered saline (PBS) with protease inhibitors.
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).
-
PCR thermocycler or heating blocks.
-
Centrifuge.
-
SDS-PAGE and Western blot equipment.
-
Antibodies specific to the target protein(s).
-
-
Procedure :
-
Treat cultured cells with the test inhibitor or a vehicle control (DMSO) for a specified time.
-
Harvest and wash the cells, then resuspend them in PBS with protease inhibitors.
-
Heat the cell suspensions across a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermocycler.
-
Lyse the cells to release proteins.
-
Separate the soluble protein fraction (containing non-denatured, stable protein) from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature by Western blot.
-
A positive target engagement is indicated by a shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the vehicle control.
-
By employing these and other complementary assays, such as differential scanning fluorimetry (DSF) and broad kinome screening services, researchers can build a comprehensive cross-reactivity profile for any this compound based inhibitor, ensuring a more complete understanding of its biological activity and potential for clinical translation.[5][6]
References
- 1. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
Safety Operating Guide
Navigating the Safe Disposal of 2-(Trifluoromethyl)pyrimidin-5-amine: A Comprehensive Guide for Laboratory Professionals
Essential guidance for the responsible management of a common fluorinated intermediate in research and development.
The proper disposal of 2-(Trifluoromethyl)pyrimidin-5-amine is a critical aspect of laboratory safety and environmental responsibility. As a fluorinated heterocyclic amine, this compound requires careful handling and adherence to specific disposal protocols to mitigate potential hazards. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of this chemical.
Hazard Assessment and Personal Protective Equipment
Before handling this compound for disposal, a thorough risk assessment is necessary. Based on the hazard profiles of analogous compounds, appropriate Personal Protective Equipment (PPE) must be worn at all times.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) | To prevent skin contact, as similar compounds can be harmful.[1] |
| Eye Protection | Safety goggles or glasses with side shields | To protect against splashes and dust. |
| Body Protection | Laboratory coat | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of dust or vapors.[1][4] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][6]
1. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound, as well as contaminated materials such as weighing paper, pipette tips, and gloves, in a designated, leak-proof, and clearly labeled hazardous waste container.[7][8]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and labeled hazardous waste container.
-
Halogenated Waste Stream: As a trifluoromethyl-containing compound, this waste should be segregated as halogenated organic waste. Do not mix with non-halogenated waste streams to avoid complicating and increasing the cost of disposal.[9][10][11]
2. Container Labeling:
The hazardous waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate list of all constituents and their approximate concentrations
-
The date accumulation started
-
The name of the principal investigator and the laboratory location
3. Storage of Waste:
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.[7][8] The storage area should be away from incompatible materials such as strong oxidizing agents.[1]
4. Disposal of Empty Containers:
Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[5][8] Follow your institution's guidelines for the disposal of rinsed chemical containers.[4]
5. Arranging for Pickup:
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the collection of the hazardous waste.[7][12]
Emergency Procedures for Spills
In the event of a spill, immediate action is critical.
-
Evacuate and Ventilate: Evacuate the immediate area and ensure it is well-ventilated.[7]
-
Containment: For solid spills, carefully sweep or shovel the material into an appropriate container for disposal, minimizing dust generation.[1] For liquid spills, use an inert absorbent material (e.g., vermiculite, dry sand) to contain the spill.[5]
-
Cleanup: Wearing appropriate PPE, carefully collect the spilled material and absorbent into a hazardous waste container.[5]
-
Decontamination: Wash the spill area thoroughly.
-
Reporting: Report any significant spills to your EHS department immediately.[13]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines for local requirements.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. fishersci.com [fishersci.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 12. ehs.wisc.edu [ehs.wisc.edu]
- 13. benchchem.com [benchchem.com]
Personal protective equipment for handling 2-(Trifluoromethyl)pyrimidin-5-amine
This guide provides critical safety and logistical information for the handling of 2-(Trifluoromethyl)pyrimidin-5-amine (CAS No: 73418-87-8), tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and minimizing exposure risks.
Chemical Hazards Summary: this compound is a hazardous substance that poses several risks. It is harmful if swallowed, causes skin irritation, leads to serious eye irritation, and may cause respiratory irritation.[1][2] All handling procedures must be conducted with the assumption that this compound is toxic, and appropriate precautions must be taken to avoid all routes of exposure, including inhalation, ingestion, and skin contact.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the last line of defense against chemical exposure and must be used in conjunction with engineering controls like fume hoods. The following table summarizes the recommended PPE for handling this compound.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical safety goggles and a face shield | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Laboratory coat or chemical-resistant apron | Required if not performed in a certified chemical fume hood. Use a NIOSH-approved respirator with an appropriate cartridge.[1][3] |
| Conducting reactions and transfers | Chemical safety goggles | Chemical-resistant gloves | Laboratory coat | Work should be performed in a chemical fume hood to minimize inhalation risk.[4] |
| Handling spills | Chemical safety goggles and a face shield | Heavy-duty, chemical-resistant gloves | Chemical-resistant suit or coveralls[5][6] | A self-contained breathing apparatus (SCBA) may be necessary for large spills.[3] |
| Waste disposal | Chemical safety goggles | Chemical-resistant gloves | Laboratory coat | Not generally required if handling sealed waste containers. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for safety. The following step-by-step protocol should be followed:
-
Preparation and Pre-Handling Check:
-
Review the Safety Data Sheet (SDS) for this compound before starting any work.[4]
-
Ensure that a designated work area, preferably a certified chemical fume hood, is clean and uncluttered.
-
Verify that an emergency eyewash station and safety shower are accessible and operational.[1][7]
-
Assemble all necessary equipment and reagents before introducing the chemical to the work area.
-
Put on all required personal protective equipment as detailed in the table above.[3]
-
-
Handling the Chemical:
-
Perform all manipulations of the solid compound or its solutions within a chemical fume hood to prevent inhalation of dust or vapors.[4]
-
Use caution when opening the container.
-
Weigh the chemical in a fume hood or a ventilated balance enclosure.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep the container tightly closed when not in use.[8]
-
Avoid contact with skin and eyes.[1][7] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]
-
-
Post-Handling Procedures:
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Do not mix waste containing this chemical with other waste streams.
-
Waste Containers: All waste materials, including empty containers, contaminated PPE, and spill cleanup debris, must be collected in a designated, properly labeled, and sealed hazardous waste container.[10]
-
Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company.[8] Adhere to all local, regional, and national regulations for chemical waste disposal.[8] Do not dispose of this chemical down the drain.
Visual Workflow for Safe Handling
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. This compound | C5H4F3N3 | CID 14290906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sams-solutions.com [sams-solutions.com]
- 4. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]
- 5. realsafety.org [realsafety.org]
- 6. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. solubilityofthings.com [solubilityofthings.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
